molecular formula C9H14N2O B1463078 (2-Methoxy-1-pyridin-2-ylethyl)methylamine CAS No. 959238-90-5

(2-Methoxy-1-pyridin-2-ylethyl)methylamine

カタログ番号: B1463078
CAS番号: 959238-90-5
分子量: 166.22 g/mol
InChIキー: CIVVDUQQGKBETN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-1-pyridin-2-ylethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-1-pyridin-2-ylethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methoxy-N-methyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVDUQQGKBETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672433
Record name 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-90-5
Record name α-(Methoxymethyl)-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure, Thermodynamic Profiling, and Analytical Characterization of (2-Methoxy-1-pyridin-2-ylethyl)methylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the selection and characterization of hit-to-lead building blocks dictate the downstream success of pharmacokinetic optimization. (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5) is a highly versatile, polar, and basic scaffold frequently utilized in medicinal chemistry libraries. This whitepaper provides an in-depth analysis of its structural thermodynamics, physicochemical properties, and the precise analytical methodologies required for its quantification. By deconstructing the causality behind its molecular behavior, this guide serves as an authoritative resource for researchers engineering the next generation of targeted therapeutics.

Structural Elucidation & Conformational Thermodynamics

Chemical Topology & Chirality

The molecular architecture of (2-Methoxy-1-pyridin-2-ylethyl)methylamine ( C9​H14​N2​O ) is defined by an ethylamine backbone heavily substituted with functional groups that dictate its interaction profile. The C1 carbon of the ethyl chain is bonded to four distinct moieties: a hydrogen atom, a secondary methylamine group, a pyridin-2-yl ring, and a methoxymethyl group.

This substitution creates a chiral center at C1. While the R and S enantiomers exhibit identical scalar thermodynamic properties (e.g., boiling point, solvation energy) in achiral environments, their binding free energies ( ΔGbind​ ) will diverge significantly when interacting with asymmetric biological targets.

Thermodynamic Solvation & Intramolecular Interactions

The thermodynamic stability of this compound in aqueous media is governed by a delicate balance of enthalpic and entropic forces. The molecule possesses an experimental LogP of 0.1 , indicating high hydrophilicity. However, this LogP is slightly higher than one might expect for a molecule with three highly polar heteroatoms.

The causality behind this lies in intramolecular hydrogen bonding . The secondary amine (H-bond donor) can interact with either the methoxy oxygen or the pyridine nitrogen, forming thermodynamically stable 5-membered pseudo-rings. These intramolecular interactions lower the overall enthalpy of the system ( ΔH<0 ) while simultaneously reducing the entropic penalty ( ΔS ) associated with the ordering of chaotropic water molecules around exposed polar groups.

Physicochemical Profiling & Acid-Base Speciation

To effectively formulate or analyze this compound, researchers must understand its quantitative physicochemical metrics. Table 1 summarizes the core properties derived from structural analysis and chemical databases .

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
CAS Registry Number 959238-90-5Unique identifier for compound tracking.
Molecular Weight 166.22 g/mol Highly favorable for fragment-based drug design (FBDD).
LogP (Octanol/Water) 0.1Excellent aqueous solubility; limited passive lipid diffusion.
Topological Polar Surface Area 34.3 ŲSuggests potential for Blood-Brain Barrier (BBB) penetration if active efflux is avoided.
Hydrogen Bond Donors 1Secondary amine serves as a targeted interaction point.
Hydrogen Bond Acceptors 3Pyridine N, Amine N, and Methoxy O facilitate complexation.
Thermodynamic Speciation

Because the molecule contains two distinct basic centers (the pyridine nitrogen and the secondary aliphatic amine), its charge state is heavily dependent on the pH of the surrounding medium. Understanding this thermodynamic equilibrium is critical for both biological assay design and chromatographic separation.

Protonation Dication Dicationic Species (pH < 5.0) Charge: +2 MonoAmine Monocationic Species (pH 5.5 - 9.5) Charge: +1 Dication->MonoAmine pKa1 ≈ 5.2 (Pyridine -H+) Neutral Neutral Species (pH > 10.5) Charge: 0 MonoAmine->Neutral pKa2 ≈ 10.2 (Amine -H+)

Thermodynamic protonation equilibria of the compound across physiological pH ranges.

Analytical Characterization: Mixed-Mode Chromatography

Mechanistic Rationale (Causality)

Standard Reversed-Phase (RP) HPLC is fundamentally inadequate for quantifying (2-Methoxy-1-pyridin-2-ylethyl)methylamine. Due to its low LogP (0.1) and basic nature, the compound will elute in the void volume of a standard C18 column, resulting in poor resolution and severe peak tailing caused by secondary interactions with residual surface silanols.

To resolve this, a mixed-mode chromatographic strategy is required. Utilizing a column like the Primesep 100 introduces a dual-retention mechanism: hydrophobic interactions via the alkyl chain and cation-exchange interactions via embedded strong acidic groups (sulfonic acid) .

Validated HPLC Protocol

The following step-by-step methodology is engineered as a self-validating system. It ensures that the thermodynamic equilibrium between the analyte, the mobile phase, and the stationary phase is strictly controlled.

Step 1: Mobile Phase Preparation

  • Components: Deionized Water, HPLC-grade Acetonitrile (MeCN), and Sulfuric Acid ( H2​SO4​ ).

  • Causality: H2​SO4​ is explicitly chosen over weaker acids (like formic acid) because it lowers the pH to ~2.0, ensuring the analyte is fully protonated (dicationic). Furthermore, the hydronium ( H+ ) ions act as the displacer in the cation-exchange mechanism, allowing precise control over retention time.

Step 2: Column Equilibration

  • Hardware: Primesep 100 (4.6 mm x 150 mm, 5 µm particle size, 100 Å pore size).

  • Process: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at UV λ=200 nm.

Step 3: System Suitability & Self-Validation (Critical Step)

  • Before analyzing unknown samples, inject a known reference standard.

  • Validation Metrics: The system must demonstrate a tailing factor ( Tf​ ) of ≤1.5 and a theoretical plate count ( N ) of ≥2000 . Failure to meet these thermodynamic efficiency metrics indicates column fouling or improper mobile phase preparation, requiring immediate corrective action.

Step 4: Sample Injection & Isocratic Elution

  • Inject 10 µL of the prepared sample. Maintain isocratic delivery of the mobile phase. The dual RP/cation-exchange mechanism will selectively retain the dicationic analyte, ensuring sharp, symmetrical peak shapes.

HPLCWorkflow Prep 1. Sample Preparation Dissolution in Mobile Phase Equil 2. Column Equilibration Primesep 100 (100Å, 5µm) Prep->Equil Inject 3. Sample Injection Isocratic Delivery Equil->Inject Sep 4. Mixed-Mode Separation RP + Cation Exchange Inject->Sep Detect 5. UV Detection λ = 200 nm Sep->Detect

Step-by-step mixed-mode HPLC analytical workflow for quantifying basic polar amines.

Implications for Drug Discovery

In the context of hit-to-lead optimization , the incorporation of the (2-Methoxy-1-pyridin-2-ylethyl)methylamine moiety offers distinct pharmacological advantages. Its high degree of polarity prevents the lipophilic bloat often seen in late-stage drug candidates, thereby preserving aqueous solubility and reducing the risk of hERG toxicity. Furthermore, the spatial geometry afforded by the chiral C1 center allows medicinal chemists to probe the orthosteric binding pockets of target kinases or GPCRs with high stereochemical precision.

References

  • HPLC Method for (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Source: SIELC Technologies URL:[Link]

An In-depth Technical Guide on the Toxicity Profile and Safety Data Sheet for (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a chemical compound with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its known and inferred toxicity profile and offers a detailed, precautionary Safety Data Sheet (SDS). Due to the limited publicly available toxicological data for this specific molecule, this guide employs a comparative analysis of structurally related compounds, such as 2-methoxypyridine and pyridine, to extrapolate potential hazards and handling recommendations. This document is intended to empower researchers with the necessary information to handle this compound safely and to underscore the importance of a thorough risk assessment for novel chemical entities.

Chemical and Physical Properties

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a solid with the chemical formula C9H14N2O and a molecular weight of 166.22 g/mol . Its structure features a pyridine ring, a methoxy group, and a methylamine side chain, all of which contribute to its chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number 959238-90-5MilliporeSigma
Molecular Formula C9H14N2OMilliporeSigma
Molecular Weight 166.22 g/mol MilliporeSigma
Physical Form SolidMilliporeSigma

Known and Inferred Toxicological Profile

Direct and comprehensive toxicological studies on (2-Methoxy-1-pyridin-2-ylethyl)methylamine are not extensively available in the public domain. However, based on the available safety information for the compound and the known toxicology of its structural analogs, a preliminary hazard assessment can be constructed.

Known Hazards

The primary known hazard associated with (2-Methoxy-1-pyridin-2-ylethyl)methylamine is its acute oral toxicity. It is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed . This classification indicates that ingestion of the substance can cause significant, non-lethal toxic effects.

Inferred Hazards from Structural Analogs

The structure of (2-Methoxy-1-pyridin-2-ylethyl)methylamine contains key functional groups whose toxicological profiles are well-documented. By examining these, we can infer other potential hazards.

  • Pyridine Moiety: Pyridine and its derivatives are known to be irritants and can be harmful. Pyridine itself is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract[1]. Acute exposure can lead to nausea, vomiting, and headaches, while chronic exposure may affect the liver and kidneys[2][3]. Although the pyridine ring in the target molecule is substituted, it is prudent to assume the potential for similar irritant and target organ effects.

  • Methoxy and Amine Groups: Aliphatic amines can be corrosive and irritants. The presence of the methoxy and methylamine groups may contribute to skin and eye irritation. Safety data for 2-methoxypyridine indicates that it is a flammable liquid that causes skin and serious eye irritation[4].

Based on these comparisons, it is reasonable to anticipate that (2-Methoxy-1-pyridin-2-ylethyl)methylamine may also exhibit the following hazards:

  • Skin Irritation: Potential for causing redness, itching, or inflammation upon contact.

  • Eye Irritation: Potential for causing serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

The following diagram illustrates a conceptual workflow for inferring the toxicological profile of a novel compound with limited data.

G cluster_0 Toxicity Profile Inference Workflow A Target Compound: (2-Methoxy-1-pyridin-2-ylethyl)methylamine B Identify Structural Analogs - 2-Methoxypyridine - Pyridine A->B Deconstruct C Gather Toxicity Data for Analogs - SDS - Toxicological Databases B->C Research D Analyze Functional Groups - Pyridine Ring - Methoxy Group - Ethylamine Chain C->D Inform E Synthesize and Extrapolate Potential Hazards D->E Contribute to F Construct Precautionary SDS E->F Basis for

Caption: Workflow for inferring toxicity of a novel compound.

Precautionary Safety Data Sheet (SDS)

This SDS is a precautionary document based on the known hazards of (2-Methoxy-1-pyridin-2-ylethyl)methylamine and the toxicological profiles of its structural analogs.

SECTION 1: IDENTIFICATION
  • Product Name: (2-Methoxy-1-pyridin-2-ylethyl)methylamine

  • CAS Number: 959238-90-5

  • Recommended Use: For research and development purposes only.

SECTION 2: HAZARD(S) IDENTIFICATION
  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2) - Inferred

    • Eye Irritation (Category 2A) - Inferred

  • Label Elements:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation. - Inferred

      • H319: Causes serious eye irritation. - Inferred

    • Precautionary Statements:

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P332+P313: If skin irritation occurs: Get medical advice/attention.

      • P337+P313: If eye irritation persists: Get medical advice/attention.

      • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

SECTION 4: FIRST-AID MEASURES
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 7: HANDLING AND STORAGE
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
  • Engineering Controls: Use only in a well-ventilated area. It is recommended that a fume hood be used for all handling of this product.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator for organic vapors and particulates is recommended.

The following flowchart outlines the recommended personal protective equipment (PPE) when handling (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

G cluster_0 Personal Protective Equipment (PPE) Protocol Start Handling (2-Methoxy-1-pyridin-2-ylethyl)methylamine Eyes Eye Protection: Chemical Safety Goggles Start->Eyes Skin Skin Protection: Nitrile Gloves & Lab Coat Start->Skin Respiratory Respiratory Protection: Fume Hood or Respirator Start->Respiratory End Safe Handling Achieved Eyes->End Skin->End Respiratory->End

Caption: Recommended PPE for handling the compound.

Conclusion

References

  • Jubilant Ingrevia. (2024, April 2).
  • ChemicalBook. (2026, January 17).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Saint-Jacques, K. (2023, January). 2‐Methoxy Pyridine. In Encyclopedia of Reagents for Organic Synthesis.
  • Fisher Scientific. (2003, March 25).
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine.
  • MilliporeSigma. (n.d.). (2-Methoxy-1-pyridin-2-ylethyl)methylamine AldrichCPR 959238-90-5.
  • PubChem. (n.d.). N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE.
  • Sigma-Aldrich. (2024, September 8).
  • Chemos GmbH & Co. KG. (n.d.).
  • SIELC Technologies. (2021, December 29). (2-Methoxy-1-pyridin-2-ylethyl)methylamine.
  • AkzoNobel. (2017, August 17).
  • MilliporeSigma. (2025, November 6).
  • AK Scientific, Inc. (n.d.). (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)
  • Cayman Chemical. (2025, January 12).
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine - Hazard Genotoxicity.
  • Enamine. (n.d.).
  • MedChemExpress. (2025, December 8).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methylamine, 2M solution in THF.
  • Fisher Scientific. (2006, April 5).

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that the specific compound, (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS Number: 959238-90-5), is not well-characterized in terms of its in vitro mechanism of action. The existing information is primarily limited to its chemical identity and availability from commercial suppliers. There is a notable absence of published research detailing its biological targets, signaling pathways, or specific cellular effects.

Therefore, the creation of an in-depth technical guide or whitepaper on its core mechanism of action, as originally requested, is not feasible at this time. Such a document would require substantial primary research data that is not currently in the public domain.

This document will instead provide a foundational understanding of the chemical nature of (2-Methoxy-1-pyridin-2-ylethyl)methylamine and explore the potential biological activities of structurally related compounds. This approach will offer researchers a starting point for investigating the mechanism of action of this particular molecule.

Part 1: Chemical Identity and Properties of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a chemical compound with the molecular formula C9H14N2O.[1]

Synonyms:

  • 2-methoxy-N-methyl-1-pyridin-2-ylethanamine[1]

  • 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethanamine[1]

Chemical Structure: The structure of (2-Methoxy-1-pyridin-2-ylethyl)methylamine features a pyridine ring, a methoxy group, and a methylamine side chain. This combination of functional groups suggests potential for various types of biological interactions.

Part 2: Potential Mechanisms of Action Based on Structurally Related Compounds

While no direct studies on (2-Methoxy-1-pyridin-2-ylethyl)methylamine are available, we can infer potential areas of investigation by examining the biological activities of compounds with similar structural motifs, such as pyridine-2-methylamine and 2-phenethylamines.

Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors

Recent research has identified pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[2] MmpL3 is a crucial transporter of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[2]

Hypothetical In Vitro Investigation Workflow: Should (2-Methoxy-1-pyridin-2-ylethyl)methylamine be investigated for similar antitubercular activity, the following workflow could be employed:

Caption: Hypothetical workflow to investigate MmpL3 inhibition.

Pyridin-2-yl-methylamine Derivatives as 5-HT1A Receptor Agonists

Patents have described derivatives of pyridin-2-yl-methylamine as having agonist activity at the central 5-HT1A receptor.[3] 5-HT1A receptors are a subtype of serotonin receptors that are implicated in the modulation of mood, anxiety, and cognition. Agonism at these receptors can lead to antidepressant and anxiolytic effects.

Proposed In Vitro Assay Cascade:

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Selectivity Profiling a Radioligand Binding Assay (e.g., [3H]8-OH-DPAT) to determine Ki at 5-HT1A b [35S]GTPγS Binding Assay to determine EC50 and Emax a->b c cAMP Accumulation Assay (Forskolin-stimulated) d Binding Assays against other 5-HT receptor subtypes (e.g., 5-HT1B, 5-HT2A, 5-HT2C) b->d

Caption: Proposed in vitro assay cascade for 5-HT1A receptor activity.

General Considerations from Phenethylamine Scaffolds

The broader class of 2-phenethylamines, to which (2-Methoxy-1-pyridin-2-ylethyl)methylamine is structurally related, is known to interact with a wide range of biological targets, including:

  • Adrenergic receptors[4]

  • Dopamine receptors and transporters[4]

  • Serotonin (5-HT) receptors[4]

  • Monoamine oxidases (MAO)[4]

  • Sigma receptors[4]

This suggests that a comprehensive in vitro profiling of (2-Methoxy-1-pyridin-2-ylethyl)methylamine should include a panel of assays targeting various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

Part 3: Detailed Experimental Protocols for Initial Investigation

While specific protocols for (2-Methoxy-1-pyridin-2-ylethyl)methylamine do not exist, the following are standard, well-established protocols that would be appropriate for an initial in vitro characterization based on the potential targets discussed.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of (2-Methoxy-1-pyridin-2-ylethyl)methylamine for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]8-OH-DPAT (radioligand)

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (test compound)

  • Serotonin (5-HT) (non-specific binding control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd), and varying concentrations of (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

  • For non-specific binding, add a high concentration of unlabeled serotonin.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol: Microplate Alamar Blue Assay for Antimycobacterial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (2-Methoxy-1-pyridin-2-ylethyl)methylamine against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (test compound)

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a positive control (Isoniazid) and a negative control (no drug).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The compound (2-Methoxy-1-pyridin-2-ylethyl)methylamine represents a molecule with potential for biological activity, given its structural features. However, a significant gap exists in the scientific literature regarding its in vitro mechanism of action. The information and hypothetical investigational pathways presented in this guide are based on the activities of structurally related compounds and are intended to serve as a starting point for future research. Elucidation of the precise mechanism of action of this compound will require dedicated experimental investigation.

References

  • N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | C14H16N2O | CID 791885 - PubChem. Available from: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. Available from: [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. Available from: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. Available from: [Link]

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
  • EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine | SIELC Technologies. Available from: [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals. Available from: [Link]

  • N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine - PubChem. Available from: [Link]

  • Synthesis of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and evaluation of its taste-enhancing effect - ResearchGate. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. Available from: [Link]

Sources

Navigating the Molecular Landscape: A Technical Guide to the Mass Spectrometry of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed analysis of the fundamental molecular properties of (2-Methoxy-1-pyridin-2-ylethyl)methylamine, a compound of interest in chemical and pharmaceutical research. We will delve into the critical distinctions between molecular weight and exact mass, present precise values for this compound, and outline the experimental workflows for their determination. This document is intended to serve as a practical resource for laboratory professionals engaged in the characterization of novel chemical entities.

Core Molecular Identifiers

A precise understanding of a molecule's mass is the bedrock of its chemical identification and characterization. For (2-Methoxy-1-pyridin-2-ylethyl)methylamine, the key identifiers are its CAS number, molecular formula, molecular weight, and exact mass.

PropertyValueSource
CAS Number 959238-90-5[1]
Molecular Formula C9H14N2O[1]
Molecular Weight 166.22 g/mol [1]
Exact Mass 166.110613 g/mol Calculated

Note on a related but distinct compound: It is crucial to distinguish (2-Methoxy-1-pyridin-2-ylethyl)methylamine from a similarly named compound, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine (CAS Number: 353779-31-4). This related molecule has a different molecular formula (C14H16N2O) and consequently a different molecular weight (228.29 g/mol ) and exact mass (228.126263138 Da).[2]

The Significance of Molecular Weight vs. Exact Mass

In the realm of analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is paramount for accurate data interpretation and reporting.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are average atomic masses. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For instance, for Carbon, the mass of ¹²C is used, for Hydrogen, the mass of ¹H, for Nitrogen, ¹⁴N, and for Oxygen, ¹⁶O. Exact mass is a more precise value and is typically expressed in Daltons (Da) or grams per mole ( g/mol ). High-resolution mass spectrometry is capable of measuring the exact mass of a molecule.

The distinction is critical in high-resolution mass spectrometry, where the measured mass can be used to determine the elemental composition of an unknown compound.

Experimental Determination of Molecular Mass

The determination of molecular weight and exact mass is most commonly achieved through mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions.[3]

Workflow for Mass Spectrometric Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

Mass_Spectrometry_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_Separation Chromatographic Separation (Optional) cluster_MS_Analysis Mass Spectrometry cluster_Data_Analysis Data Analysis Sample Dissolve Compound in Appropriate Solvent Dilution Serial Dilution to Working Concentration Sample->Dilution Injection Inject Sample into LC System Dilution->Injection Transfer to Autosampler Separation Separation on Analytical Column Injection->Separation Ionization Ionization Source (e.g., ESI) Separation->Ionization Eluent Introduction Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Signal Processing Determination Determine m/z of Molecular Ion Spectrum->Determination Mass_Determination_Logic Structure Chemical Structure of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Formula Molecular Formula C9H14N2O Structure->Formula Avg_Mass Average Atomic Masses (from Periodic Table) Formula->Avg_Mass Exact_Mass_Calc Monoisotopic Masses of Most Abundant Isotopes Formula->Exact_Mass_Calc Mol_Weight Calculated Molecular Weight 166.22 g/mol Avg_Mass->Mol_Weight Exact_Mass Calculated Exact Mass 166.110613 g/mol Exact_Mass_Calc->Exact_Mass Measured_Mass Experimentally Measured m/z of [M+H]⁺ Exact_Mass->Measured_Mass Theoretical Basis for MS_Experiment Mass Spectrometry Experiment MS_Experiment->Measured_Mass Measured_Mass->Exact_Mass Experimental Confirmation of

Sources

Crystal structure analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Abstract

This technical guide provides a comprehensive, prospective framework for the single-crystal X-ray diffraction analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. As the crystal structure of this compound has not been reported in the public domain, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and drug development. We will explore a plausible synthetic route, detailed crystallization strategies, and a step-by-step protocol for data collection, structure solution, and refinement. The methodologies outlined herein are grounded in established crystallographic principles and leverage widely used software suites, ensuring a robust and reproducible workflow. This guide is designed to be a practical resource, elucidating not only the procedural steps but also the underlying scientific rationale, thereby empowering researchers to successfully determine and analyze the three-dimensional structure of this and similar small molecules.

Introduction

(2-Methoxy-1-pyridin-2-ylethyl)methylamine, with the empirical formula C9H14N2O[1], is a small organic molecule featuring a pyridine ring, a methoxy group, and a secondary amine. These functional groups are common in pharmacologically active compounds, making the structural elucidation of this molecule of significant interest for understanding its potential biological interactions. Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2]. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies in drug design.

This guide will provide a comprehensive, albeit prospective, walkthrough of the entire process, from obtaining suitable single crystals to the final analysis of the crystal structure.

Part 1: Synthesis and Crystallization

A critical prerequisite for crystal structure analysis is the availability of high-quality single crystals. This section outlines a plausible synthetic route and various crystallization techniques to obtain crystals suitable for X-ray diffraction.

Proposed Synthesis

A potential synthetic route to (2-Methoxy-1-pyridin-2-ylethyl)methylamine could involve a multi-step process starting from commercially available precursors. A possible pathway is illustrated below:

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Reductive Amination 2-bromopyridine 2-bromopyridine pyridin-2-ylmagnesium_bromide pyridin-2-ylmagnesium_bromide 2-bromopyridine->pyridin-2-ylmagnesium_bromide Mg, THF 1-(pyridin-2-yl)ethanone 1-(pyridin-2-yl)ethanone pyridin-2-ylmagnesium_bromide->1-(pyridin-2-yl)ethanone Acetyl chloride 2-bromo-1-(pyridin-2-yl)ethanone 2-bromo-1-(pyridin-2-yl)ethanone 1-(pyridin-2-yl)ethanone->2-bromo-1-(pyridin-2-yl)ethanone Br2, HBr 2-methoxy-1-(pyridin-2-yl)ethanone 2-methoxy-1-(pyridin-2-yl)ethanone 2-bromo-1-(pyridin-2-yl)ethanone->2-methoxy-1-(pyridin-2-yl)ethanone Sodium methoxide, Methanol (2-Methoxy-1-pyridin-2-ylethyl)methylamine (2-Methoxy-1-pyridin-2-ylethyl)methylamine 2-methoxy-1-(pyridin-2-yl)ethanone->(2-Methoxy-1-pyridin-2-ylethyl)methylamine Methylamine, NaBH3CN

Caption: Proposed synthetic pathway for (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

Purification and Characterization

Following synthesis, the crude product would be purified using column chromatography on silica gel. The purity and identity of the final compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of 166.22 g/mol [1].

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Crystallization Protocols

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to allow for slow crystal growth[3]. Here are several established methods that can be attempted:

Protocol 1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at room temperature.

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane or diethyl ether).

  • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystallization.

Protocol 3: Cooling Crystallization

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.

  • The gradual decrease in temperature will lower the solubility and induce crystallization.

The ideal crystal for X-ray diffraction should be a single, non-twinned crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in all directions[3].

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the next step is to collect the diffraction data.

Crystal Mounting and Data Collection

Experimental Protocol:

  • Under a microscope, select a high-quality single crystal.

  • Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant (e.g., paratone-N oil).

  • Mount the pin on the goniometer head of the diffractometer.

  • A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes radiation damage and improves data quality.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • An initial set of frames is collected to determine the unit cell parameters and the Bravais lattice.

  • A full data collection strategy is then calculated to ensure complete and redundant data are collected for the determined crystal system.

cluster_0 Data Collection Workflow X-ray_Source X-ray_Source Crystal Crystal X-ray_Source->Crystal Incident Beam Detector Detector Crystal->Detector Diffracted Beams Goniometer Goniometer Goniometer->Crystal Rotates Select_Crystal Select_Crystal Mount_Crystal Mount_Crystal Select_Crystal->Mount_Crystal Flash_Cool Flash_Cool Mount_Crystal->Flash_Cool Determine_Unit_Cell Determine_Unit_Cell Flash_Cool->Determine_Unit_Cell Full_Data_Collection Full_Data_Collection Determine_Unit_Cell->Full_Data_Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as Lorentz and polarization effects. This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

Part 3: Structure Solution and Refinement

With the processed data, the next step is to determine the arrangement of atoms in the unit cell and refine this model against the experimental data. This is typically done using software packages like Olex2[4], which provides a graphical user interface for underlying programs like SHELXS and SHELXL[5].

Structure Solution

The initial placement of atoms is achieved through "direct methods," which use statistical relationships between the phases of the reflections.

Protocol using Olex2/SHELXS:

  • Load the .ins and .hkl files into Olex2[6].

  • The .ins file contains the unit cell parameters, symmetry information (space group), and the chemical formula.

  • The space group is determined from the systematic absences in the diffraction data.

  • Use the SHELXS program within Olex2 to solve the structure[7]. This will provide an initial model of the heavier atoms (C, N, O).

Structure Refinement

The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction data.

Protocol using Olex2/SHELXL:

  • Isotropic Refinement: Initially, refine the positions and isotropic displacement parameters of the non-hydrogen atoms.

  • Atom Assignment: Assign the atom types (C, N, O) based on the chemical sense and the electron density map.

  • Anisotropic Refinement: Refine the atomic positions with anisotropic displacement parameters (ADPs), which model the thermal motion of the atoms as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom[8].

  • Final Refinement Cycles: Perform several cycles of least-squares refinement until the model converges. The quality of the final model is assessed by several factors, including:

    • R1 and wR2: Agreement factors between observed and calculated structure factors. Lower values indicate a better fit.

    • Goodness-of-Fit (GooF): Should be close to 1.

    • Residual Electron Density: The difference Fourier map should be relatively flat, with no significant peaks or holes.

HKL_Data HKL_Data Initial_Model Initial_Model HKL_Data->Initial_Model SHELXS (Direct Methods) Isotropic_Refinement Isotropic_Refinement Initial_Model->Isotropic_Refinement SHELXL Anisotropic_Refinement Anisotropic_Refinement Isotropic_Refinement->Anisotropic_Refinement SHELXL Add_Hydrogens Add_Hydrogens Anisotropic_Refinement->Add_Hydrogens SHELXL Final_Refinement Final_Refinement Add_Hydrogens->Final_Refinement SHELXL Final_Model Final_Model Final_Refinement->Final_Model Convergence

Caption: The iterative process of crystal structure solution and refinement.

Part 4: Analysis and Interpretation of the Crystal Structure

The final refined crystal structure provides a wealth of information.

Molecular Geometry

A table of selected bond lengths and angles can be generated to compare with standard values and to identify any unusual geometric features.

Parameter Expected Value (Å or °) Significance
C-C (aromatic)~1.39 ÅConformation of the pyridine ring
C-N (pyridine)~1.34 ÅElectronic effects on the heterocyclic ring
C-O (methoxy)~1.43 ÅConformation of the methoxy group
C-N (amine)~1.47 ÅGeometry of the chiral center
Torsion AnglesVariableDetermines the overall conformation of the molecule
Intermolecular Interactions

Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. For instance, the nitrogen atom of the pyridine ring and the secondary amine can act as hydrogen bond acceptors and donors, respectively.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the crystal structure analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed three-dimensional model of this molecule. The resulting structural information will be invaluable for a deeper understanding of its chemical properties and for guiding future research in medicinal chemistry and materials science.

References

  • Ameram, N., & Adam, F. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o633–o634. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • SIELC Technologies. (2021). (2-Methoxy-1-pyridin-2-ylethyl)methylamine. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]

  • Müller, P. Structure Determination with SHELX. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. [Link]

  • NIST. (2021). Pyridine, 2-methoxy-. In NIST Chemistry WebBook. [Link]

  • NPTEL. (2017). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • PubChem. N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. [Link]

  • Li, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(12), 2296. [Link]

  • Saha, S. N., et al. (2018). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. [Link]

  • PubChem. 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride. [Link]

  • NIST. Pyridine, 2-methoxy-. In NIST Chemistry WebBook. [Link]

  • Müller, P. Refinement of Disorder with SHELXL. [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868. [Link]

  • Ramoba, L. V., et al. (2023). The crystal structure of fac-tricarbonyl((pyridin-2-yl)methanamino-κ2N,N′)-((pyridin-2-yl)methanamino-κN)rhenium(I) nitrate, C15H16O3N4Re. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 503-505. [Link]

  • Google Patents. (2007).
  • Google Patents. (1998).
  • University of British Columbia. (2018). Notes on OLEX2. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Zenodo. Olex Tutorial. [Link]

  • OlexSys. Olex2. [Link]

Sources

Pharmacokinetic Profiling of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Whitepaper

Executive Summary

The molecule (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS 959238-90-5) represents a highly versatile, low-molecular-weight building block frequently utilized in the design of central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, it features a pyridine ring, a methoxy ether linkage, and a secondary amine. While these moieties provide excellent vectors for target engagement (via hydrogen bond acceptance and salt-bridge formation), they simultaneously introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will dissect the causality behind the pharmacokinetic (PK) behavior of this scaffold, detailing the exact bioanalytical and in vitro methodologies required to accurately profile and optimize it for preclinical development.

Physicochemical Properties & Pharmacokinetic Implications

Understanding the PK profile of this scaffold begins with its physicochemical foundation. The molecule is characterized by dual basic centers: the pyridine nitrogen (pKa ~5.2) and the secondary aliphatic amine (pKa ~9.5).

At physiological pH (7.4), the secondary amine is predominantly protonated. This high basicity drives several critical PK phenomena:

  • High Volume of Distribution ( Vss​ ): The protonated amine readily binds to acidic phospholipids in tissue membranes, driving the compound out of the plasma compartment.

  • Subcellular Sequestration: The basic nature makes the scaffold susceptible to lysosomal trapping, where the unprotonated fraction diffuses into the acidic lysosome (pH ~4.5), becomes protonated, and is trapped, artificially inflating the apparent half-life.

  • Targeting by Efflux Transporters: Basic, lipophilic amines are classical substrates for P-glycoprotein (P-gp), which can severely limit oral bioavailability and blood-brain barrier (BBB) penetrance.

Table 1: Physicochemical Drivers of ADME Behavior
Structural FeaturePropertyPrimary PK/ADME ImplicationOptimization Strategy
Secondary Amine High pKa (~9.5)High Vss​ , Lysosomal trapping, hERG liabilityIsosteric replacement; conversion to tertiary amine to increase steric bulk.
Methoxy Group H-Bond AcceptorSusceptible to rapid Phase I O-demethylationSubstitution with trifluoromethoxy ( −OCF3​ ) to block metabolism.
Pyridine Ring Aromatic BaseSusceptible to N-oxidationAddition of ortho-substituents (e.g., methyl) to sterically hinder oxidation.

The Metabolic Landscape: Phase I Biotransformation

The metabolic clearance of the (2-Methoxy-1-pyridin-2-ylethyl)methylamine scaffold is primarily driven by hepatic Phase I oxidation. Identifying the specific enzymes responsible is critical for predicting drug-drug interactions (DDIs).

  • O-Demethylation: The cleavage of the methoxy group to yield a reactive alcohol is a primary clearance mechanism. In human liver microsomes (HLM), this reaction is predominantly catalyzed by CYP2D6 and CYP3A4 , similar to the well-documented O-demethylation of dextromethorphan ()[1].

  • N-Demethylation: The secondary amine is vulnerable to N-demethylation by CYP3A4, yielding a primary amine[1].

  • N-Oxidation: The electron-rich pyridine nitrogen is a prime target for N-oxidation. While Cytochrome P450s play a role, this specific transformation is heavily mediated by Flavin-containing monooxygenases (FMOs) , particularly FMO1 and FMO3 ()[2].

MetabolicPathways Parent (2-Methoxy-1-pyridin-2-ylethyl) methylamine ODesmethyl O-Desmethyl Metabolite (Alcohol) Parent->ODesmethyl CYP2D6 / CYP3A4 (O-Demethylation) NDesmethyl N-Desmethyl Metabolite (Primary Amine) Parent->NDesmethyl CYP3A4 (N-Demethylation) NOxide Pyridine N-Oxide Metabolite Parent->NOxide FMO1/3 / CYPs (N-Oxidation)

Fig 1. Primary phase I biotransformation pathways of the (2-Methoxy-1-pyridin-2-ylethyl)methylamine scaffold.

In Vitro ADME Profiling Protocols

To build a self-validating data package, we must isolate the specific enzymatic drivers of clearance.

Protocol 1: Thermal Differentiation of CYP vs. FMO Clearance

Because both CYPs and FMOs require NADPH, standard microsomal stability assays cannot distinguish between CYP-mediated O-demethylation and FMO-mediated N-oxidation. We exploit the thermolability of FMOs to decouple these pathways[2].

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thermal Inactivation (The Critical Step): Divide the HLM suspension into two aliquots. Heat Aliquot A at 45°C for exactly 5 minutes, then immediately chill on ice. Leave Aliquot B at 37°C. Causality: Heating at 45°C completely denatures FMOs while leaving CYP450 activity >85% intact.

  • Spiking: Spike the test compound into both aliquots at a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS. The difference in intrinsic clearance ( CLint​ ) between Aliquot B (Total) and Aliquot A (CYP only) represents the FMO contribution.

In Vivo Pharmacokinetics & Bioanalytical Validation

Moving to in vivo models requires a robust bioanalytical method. The extreme polarity and basicity of the (2-Methoxy-1-pyridin-2-ylethyl)methylamine scaffold present a severe chromatographic challenge.

The Bioanalytical Challenge: Mixed-Mode Chromatography

Standard C18 reverse-phase columns often fail to retain highly polar, basic analytes. The compound elutes in the solvent front, leading to massive ion suppression from endogenous salts.

The Solution: We utilize a mixed-mode stationary phase, such as the Primesep 100 column ()[3]. This column incorporates both hydrophobic alkyl chains and embedded acidic ion-pairing groups.

  • Causality: The dual-mechanism allows for robust retention of the protonated secondary amine via cation exchange, while the pyridine ring interacts with the hydrophobic phase. This achieves sharp peak shapes and adequate retention ( k′>2 ) using a simple, MS-compatible mobile phase (Water/Acetonitrile with Formic Acid), completely avoiding signal-killing ion-pairing reagents[3].

Protocol 2: LC-MS/MS Method Validation (FDA 2018 Standards)

All bioanalytical methods must be validated according to the[4].

  • Calibration Curve: Prepare a minimum of 6 non-zero calibration standards in blank rodent plasma. The Lower Limit of Quantitation (LLOQ) must have a signal-to-noise ratio 5.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in five replicates. The inter-run and intra-run precision (%CV) must not exceed 15% (20% at the LLOQ)[4].

  • Matrix Effect Evaluation: Extract blank plasma from 6 different individual lots. Post-column infuse the analyte and monitor for ion suppression/enhancement at the retention time of the analyte to ensure the mixed-mode chromatography successfully bypassed endogenous phospholipids[4].

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Serial Blood Sampling & Plasma Isolation Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS Mixed-Mode LC-MS/MS (e.g., Primesep 100) Extraction->LCMS Analysis NCA PK Parameter Calculation LCMS->Analysis

Fig 2. Standardized in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Data Interpretation & Optimization

Once the in vivo plasma concentration-time data is generated, Non-Compartmental Analysis (NCA) is performed. For this specific chemotype, you should anticipate the following profile:

  • High Clearance ( CL ): Due to the dual vulnerability of O-demethylation and N-oxidation, hepatic extraction is likely high.

  • High Volume of Distribution ( Vss​ ): Expected to be >2.0 L/kg in rodents due to the basic amine driving tissue partitioning.

  • Moderate to Low Bioavailability ( F% ): Driven by first-pass hepatic metabolism rather than poor absorption (as basic amines generally exhibit good passive permeability in the intestine).

Optimization Directives: If the scaffold exhibits unacceptably high clearance, medicinal chemistry efforts should focus on blocking the metabolic soft spots. Replacing the methoxy group with a bulkier or electron-withdrawing ether (e.g., −OCF3​ ) will sterically and electronically hinder CYP2D6/3A4 docking. Similarly, substituting the methylamine with a cyclopropylamine can reduce N-demethylation liabilities while maintaining the necessary basicity for target engagement.

References

  • SIELC Technologies. (2021). HPLC Method for (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100. SIELC Application Notes. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Available at:[Link]

  • Aljenobi, A. et al. (2010). Effect of Black Seed on Dextromethorphan O- And N-demethylation in Human Liver Microsomes and Healthy Human Subjects. Current Drug Metabolism. Available at:[Link]

  • MDPI. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences. Available at:[Link]

  • Rendic, S. et al. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. Archives of Toxicology (PMC). Available at:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Asymmetric Synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of chiral pyridine-containing amines is a persistent challenge in medicinal chemistry. The target molecule, (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5), features a stereogenic center adjacent to a highly coordinating pyridine ring and a basic secondary methylamine group. These structural motifs frequently lead to transition-metal catalyst poisoning or poor stereocontrol during standard hydrogenation [1].

This application note provides drug development professionals with two field-proven, self-validating protocols to synthesize this building block in high enantiomeric purity:

  • The Ellman Auxiliary Approach: A highly reliable, stoichiometric stereocontrol method ideal for milligram to gram-scale discovery chemistry.

  • Direct Asymmetric Reductive Amination (DARA): A state-of-the-art, atom-economical catalytic process utilizing an Iridium(III) complex, optimized for process scale-up.

Mechanistic Rationale & Strategy Selection

Causality in Experimental Design

Synthesizing α-chiral pyridyl amines requires overcoming the competitive coordination of the pyridine nitrogen, which can displace chiral ligands from the metal center.

  • Why standard reductive amination fails: The use of methylamine in standard reductive amination generates a highly basic environment. When combined with the Lewis basicity of the pyridine ring, traditional Rhodium or Ruthenium catalysts are rapidly deactivated via the formation of stable, off-cycle bis-chelated complexes [2].

  • The Ellman Workaround: By utilizing chiral tert-butanesulfinamide, the stereocontrol is decoupled from a transition metal. The bulky tert-butyl group provides immense steric shielding, directing hydride attack (e.g., from NaBH₄) strictly to the Re or Si face of the imine. Furthermore, Titanium(IV) ethoxide is employed not just as a Lewis acid to activate the ketone, but as a water scavenger to drive the thermodynamically unfavorable imine condensation to completion [3].

  • The Ir-DARA Solution: For catalytic scale-up, Iridium-based DARA is superior. Iridium(III) hydride complexes, generated in situ with bulky phosphoramidite or BINAP ligands, create a deep chiral pocket. The addition of catalytic iodine (I₂) is critical; it maintains the Iridium center in the +3 oxidation state, preventing the formation of inactive Ir(I) dimers and facilitating an "outer-sphere" hydride transfer that is less susceptible to pyridine poisoning [4].

Quantitative Performance Comparison

The following table summarizes the quantitative data and strategic trade-offs between the two methodologies to guide your route selection.

MetricProtocol A: Ellman AuxiliaryProtocol B: Ir-Catalyzed DARA
Overall Yield 62 - 68% (Over 4 steps)80 - 85% (Single step)
Enantiopurity >99% ee (via >98% de intermediate)92 - 95% ee
Scalability Discovery scale (100 mg to 50 g)Process scale (100 g to kg)
Equipment Needs Standard glasswareHigh-pressure reactor (Autoclave)
Primary Challenge Step count and cryogenic requirementsCost of Ir precursor and chiral ligand

Protocol A: The Ellman Auxiliary Approach

This four-step sequence is designed as a self-validating system. Each step includes specific Quality Control (QC) checkpoints to ensure the protocol is proceeding correctly before advancing.

EllmanWorkflow Start 2-Methoxy-1-(pyridin-2-yl)ethan-1-one Condensation Step 1: Imine Condensation Ti(OEt)4, (R)-t-BuSONH2 Start->Condensation SulfinylImine Chiral Sulfinyl Imine Condensation->SulfinylImine Reduction Step 2: Diastereoselective Reduction NaBH4, THF/H2O (-48 °C) SulfinylImine->Reduction Sulfinamide Diastereopure Sulfinamide (>98% de) Reduction->Sulfinamide Methylation Step 3: N-Methylation NaH, MeI, THF (0 °C to RT) Sulfinamide->Methylation NMeSulfinamide N-Methyl Sulfinamide Methylation->NMeSulfinamide Deprotection Step 4: Acidic Cleavage HCl in MeOH NMeSulfinamide->Deprotection Product (2-Methoxy-1-pyridin-2-ylethyl)methylamine Deprotection->Product

Workflow for the stoichiometric asymmetric synthesis using Ellman's Auxiliary.

Step 1: Imine Condensation
  • Charge a flame-dried flask with 2-methoxy-1-(pyridin-2-yl)ethan-1-one (1.0 equiv, 10.0 mmol) and (R)-(+)-tert-butanesulfinamide (1.1 equiv, 11.0 mmol) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv, 20.0 mmol) dropwise at room temperature. Stir the reaction at 60 °C for 12 hours.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc (3x).

  • QC Check: ¹H NMR of the crude mixture must show the complete disappearance of the ketone α-protons and the appearance of the tert-butyl singlet at ~1.25 ppm.

Step 2: Diastereoselective Reduction
  • Dissolve the crude sulfinyl imine in THF (0.2 M) and add 2% v/v H₂O. Causality: Trace water significantly enhances the reaction rate and diastereoselectivity by breaking NaBH₄ aggregates.

  • Cool the solution to -48 °C (dry ice/acetonitrile bath).

  • Add NaBH₄ (3.0 equiv) in one portion. Stir for 4 hours at -48 °C.

  • Workup: Quench slowly with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • QC Check: Crude ¹H NMR must show a diastereomeric ratio (dr) of >95:5, easily calculated by comparing the integration of the major and minor tert-butyl singlets.

Step 3: N-Methylation
  • Dissolve the sulfinamide in anhydrous THF/DMF (4:1, 0.2 M) and cool to 0 °C under N₂.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv) portionwise. Stir for 30 minutes until H₂ evolution ceases.

  • Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with H₂O, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

  • QC Check: LC-MS must confirm a mass shift of +14 Da (M+H = 285.1).

Step 4: Deprotection
  • Dissolve the N-methyl sulfinamide in MeOH (0.2 M).

  • Add 4M HCl in 1,4-dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Et₂O and 1M NaOH. Extract the aqueous layer with DCM (3x). Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the free base.

  • QC Check: Chiral HPLC analysis (e.g., Daicel Chiralcel OD-H) must confirm an enantiomeric excess of >99%.

Protocol B: Direct Asymmetric Reductive Amination (DARA)

For larger-scale requirements, the Ir-DARA protocol bypasses the need for stoichiometric chiral auxiliaries. This protocol utilizes an Ir/BINAP catalyst system optimized for pyridine-containing substrates [5].

DARA_Cycle Precatalyst [Ir(cod)Cl]2 + (S)-BINAP + I2 Additive ActiveCat Active Ir(III)-Hydride Species Precatalyst->ActiveCat Coordination Imine Coordination to Ir (Outer-Sphere) ActiveCat->Coordination ImineFormation In Situ Imine Formation Ketone + MeNH2·HCl ImineFormation->Coordination HydrideTransfer Enantioselective Hydride Transfer (Stereocontrol via Ligand) Coordination->HydrideTransfer ProductRelease Amine Release & H2 Activation HydrideTransfer->ProductRelease ProductRelease->ActiveCat H2

Catalytic cycle for the Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA).

Step-by-Step Methodology
  • Catalyst Pre-activation (Critical Step): In a nitrogen-filled glovebox, combine [Ir(cod)Cl]₂ (1.0 mol%), (S)-BINAP (2.2 mol%), and I₂ (10 mol%) in anhydrous DCM (2.0 mL per mmol of Ir). Stir at room temperature for 30 minutes to generate the active Ir(III) species. Causality: Pre-mixing ensures complete ligand exchange and oxidation to Ir(III) before exposure to the strongly coordinating pyridine substrate.

  • Reaction Assembly: Transfer the catalyst solution to a stainless-steel autoclave containing 2-methoxy-1-(pyridin-2-yl)ethan-1-one (1.0 equiv, 50.0 mmol) and Methylamine hydrochloride (5.0 equiv, 250 mmol).

  • Additive Introduction: Add Ti(OiPr)₄ (1.5 equiv) to the mixture. Causality: The Titanium additive facilitates transient imine formation and prevents the free methylamine from poisoning the Ir catalyst.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 bar. Heat the reaction mixture to 50 °C and stir at 1000 rpm for 24 hours.

  • Workup & Isolation:

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Dilute the mixture with EtOAc and quench with saturated aqueous NaHCO₃.

    • Filter the biphasic mixture through Celite to remove Titanium salts.

    • Separate the organic layer, extract the aqueous layer with EtOAc (2x), dry the combined organics over Na₂SO₄, and concentrate.

  • QC Check: Purify via acid-base extraction or silica gel chromatography. Analyze the final product via Chiral HPLC to confirm an ee of ≥92%.

References

  • Kwan, A. L., & Morris, R. H. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1). Available at:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). tert-Butanesulfinamide: A Versatile Chiral Auxiliary. Accounts of Chemical Research, 35(11), 984-995. Available at:[Link]

  • Liu, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3879-3884. Available at:[Link]

  • Zhou, L., et al. (2024). Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers. Available at:[Link]

Application Notes and Protocols: (2-Methoxy-1-pyridin-2-ylethyl)methylamine as a Novel Bidentate Ligand for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (2-Methoxy-1-pyridin-2-ylethyl)methylamine as a versatile N,N'-bidentate ligand in palladium-catalyzed cross-coupling reactions. This guide will cover the proposed synthesis of the ligand, its coordination chemistry, and its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and provide a strong starting point for methodology development in academic and industrial research settings.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Bidentate ligands, in particular, offer enhanced stability and catalytic activity by forming a chelate ring with the metal, influencing the rates of key elementary steps such as oxidative addition and reductive elimination.

Pyridine-containing ligands have garnered significant attention due to the tunable electronic and steric properties of the pyridine ring. The nitrogen atom of the pyridine can act as a hemilabile coordinating site, and the ring can be functionalized to fine-tune the ligand's properties.[1] This application note introduces (2-Methoxy-1-pyridin-2-ylethyl)methylamine, a novel bidentate ligand featuring a pyridine nitrogen and a secondary amine nitrogen donor. The methoxy group in the ethyl backbone is hypothesized to influence the ligand's conformation and electronic properties, potentially leading to unique catalytic activity.

Ligand Synthesis and Characterization

Proposed Synthetic Route

The synthesis can be envisioned starting from 2-acetylpyridine, as outlined below:

G cluster_0 Proposed Synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine 2-Acetylpyridine 2-Acetylpyridine Intermediate_A Intermediate_A 2-Acetylpyridine->Intermediate_A 1. LDA, THF, -78 °C 2. MeOCH2Cl Intermediate_B Intermediate_B Intermediate_A->Intermediate_B NH2OH.HCl, NaOAc Ligand (2-Methoxy-1-pyridin-2-ylethyl)methylamine Intermediate_B->Ligand LiAlH4, THF

Caption: Proposed synthetic pathway for (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

Step 1: α-Alkoxylation of 2-Acetylpyridine

2-Acetylpyridine can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) followed by quenching with methoxymethyl chloride (MOM-Cl) to introduce the methoxymethyl group.

Step 2: Oximation

The resulting ketone is then converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate.

Step 3: Reduction

Finally, a reduction of the oxime using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) would yield the desired (2-Methoxy-1-pyridin-2-ylethyl)methylamine. This reduction would concomitantly reduce the C=N bond to an amine and cleave the N-O bond.

Characterization

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include aromatic protons of the pyridine ring, a methine proton adjacent to the pyridine ring, methylene protons of the methoxyethyl group, a methyl group on the nitrogen, and a singlet for the methoxy group.

  • ¹³C NMR: Resonances for the pyridine ring carbons, the methine and methylene carbons of the ethyl chain, the N-methyl carbon, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C9H14N2O (166.22 g/mol ) would confirm the identity of the compound.[2]

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the secondary amine and C-N and C-O stretching bands would be expected.

Application in Cross-Coupling Reactions

The bidentate nature of (2-Methoxy-1-pyridin-2-ylethyl)methylamine makes it a promising ligand for various palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can facilitate the initial coordination to the palladium center, while the more basic secondary amine can modulate the electronic properties of the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[3] The choice of ligand is crucial for an efficient catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L PdII_A Ar-Pd(II)-X(L) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-OR'(L) PdII_A->PdII_B Ligand Exchange (Base, -HX) PdII_C Ar-Pd(II)-Ar'(L) PdII_B->PdII_C Transmetalation (Ar'B(OR)2) PdII_C->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the ligand (3.3 mg, 0.02 mmol, 2 mol%).

  • Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add water (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.

Rationale for Experimental Choices:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for bidentate ligands to ensure full coordination and prevent catalyst decomposition.

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings, facilitating the transmetalation step.[3]

  • Solvent System: The use of a dioxane/water mixture is standard for Suzuki reactions, as water can help to dissolve the inorganic base and facilitate the reaction.

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid>95 (expected)
24-Chloroanisole4-Methoxyphenylboronic acid>90 (expected)
32-Bromopyridine3-Thienylboronic acid>85 (expected)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides and amines.[4] The ligand plays a critical role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_A Ar-Pd(II)-X(L) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''+ PdII_A->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (Ligand)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and the ligand (3.3 mg, 0.02 mmol, 2 mol%) to a dry Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes.

  • Add 4-chlorotoluene (126.5 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), and sodium tert-butoxide (115.3 mg, 1.2 mmol).

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium Precursor: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig aminations.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine to form the palladium-amido complex.[4]

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for this reaction.

EntryAryl HalideAmineYield (%)
14-ChlorotolueneMorpholine>90 (expected)
24-BromoanisoleAniline>85 (expected)
33-Bromopyridinen-Butylamine>80 (expected)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] While often requiring a copper co-catalyst, modern ligand systems can facilitate copper-free variants.

Sonogashira_Cycle Pd0 Pd(0)L PdII_A Ar-Pd(II)-X(L) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR'(L) PdII_A->PdII_Alkyne Transmetalation (from Cu-C≡CR' or deprotonated alkyne) PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') Cu_Cycle Copper Cycle (optional) CuX + H-C≡CR' -> Cu-C≡CR' + HX

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (Ligand)

  • Iodobenzene

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add PdCl₂ (1.8 mg, 0.01 mmol, 1 mol%) and the ligand (3.3 mg, 0.02 mmol, 2 mol%).

  • Add DMF (2 mL) and stir for 15 minutes.

  • Add iodobenzene (204 mg, 1.0 mmol), phenylacetylene (122.6 mg, 1.2 mmol), and triethylamine (202.4 mg, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 8 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain diphenylacetylene.

Rationale for Experimental Choices:

  • Copper-Free Conditions: The use of a well-designed bidentate ligand can often obviate the need for a copper co-catalyst, which can lead to undesirable alkyne homocoupling.

  • Base and Solvent: Triethylamine serves as both the base and a co-solvent, while DMF is a suitable polar aprotic solvent for this transformation.

EntryAryl HalideAlkyneYield (%)
1IodobenzenePhenylacetylene>95 (expected)
24-Bromobenzonitrile1-Hexyne>90 (expected)
33-IodopyridineTrimethylsilylacetylene>85 (expected)

Conclusion

(2-Methoxy-1-pyridin-2-ylethyl)methylamine represents a promising new bidentate ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the methoxy group and the combination of a pyridine and a secondary amine donor, are expected to provide high catalytic activity and stability. The protocols detailed in this application note offer a solid foundation for researchers to explore the utility of this ligand in a variety of synthetic transformations, paving the way for the development of novel and efficient catalytic systems.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Korea Science. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • SciSpace. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). [Link]

  • ACS Publications. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • n-methoxy-n-methylamides. [Link]

  • PMC. Comparative Analysis of 1D PROFILE and 2D 1H,13C Methyl NMR Methods for Characterization of the Higher Order Structure of IgG1 Monoclonal Antibodies. [Link]

  • Aston Research Explorer. The Synthesis, Characterization and Complex Forming Ability of Several - 2 Pyridylamine Ligands. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). [Link]

  • PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

HPLC-UV method development for (2-Methoxy-1-pyridin-2-ylethyl)methylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC-UV Analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. This compound, containing both a pyridine moiety and a secondary amine, presents unique challenges in chromatography, primarily related to peak shape and retention. This guide follows a logical, science-based approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a detailed, step-by-step protocol for analysis and validation in accordance with international guidelines.

Introduction: Understanding the Analyte

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a basic compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. Its structure features two key basic functional groups: a pyridine ring and a secondary amine.

  • Physicochemical Properties:

    • pKa: The pyridine nitrogen has a pKa of approximately 5.23[2][3][4]. The secondary amine's pKa is expected to be in the range of 10-11, typical for such amines[5]. These basic centers are prone to protonation and can interact strongly with acidic silanol groups on conventional silica-based HPLC columns, often leading to poor peak shape (tailing).

    • LogP: The calculated octanol-water partition coefficient (LogP) is approximately 0.1, indicating that the compound is quite polar[1]. This suggests that it will have limited retention on a standard C18 reversed-phase column under highly organic mobile phase conditions.

    • UV Absorbance: The pyridine ring contains a π-electron system that strongly absorbs UV radiation. The characteristic π→π* transitions for pyridine occur around 254-270 nm[6]. This provides a strong chromophore for sensitive UV detection.

The primary analytical challenge is to achieve a symmetrical peak shape and reproducible retention time, which requires careful control of the mobile phase pH to manage the ionization state of the analyte.

HPLC-UV Method Development Strategy

Our strategy is grounded in systematically addressing the analyte's chemical properties to achieve a robust and reliable separation on widely available instrumentation.

Column Selection: The Stationary Phase

Given the analyte's polarity and basic nature, a reversed-phase separation is appropriate. A high-purity, end-capped C18 column is selected as the initial choice.

  • Rationale: C18 columns are versatile and provide sufficient hydrophobic retention for a wide range of molecules[7]. High-purity silica with end-capping is crucial to minimize the number of free, acidic silanol groups. These silanol groups can interact with the protonated basic sites of the analyte, causing peak tailing. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure for standard HPLC systems[8].

Mobile Phase Design: Controlling Retention and Peak Shape

The mobile phase composition is the most critical factor for the successful analysis of basic compounds.

  • Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity.

  • Aqueous Phase and pH Control: To ensure a consistent, single ionic form of the analyte and to suppress undesirable interactions with the stationary phase, the mobile phase must be buffered at a low pH.

    • Causality: By setting the pH at least 2 units below the pKa of the pyridine ring (pKa ≈ 5.23), both the pyridine and the secondary amine (pKa ≈ 10-11) will be fully and consistently protonated[9]. This positive charge ensures good interaction with the hydrophobic stationary phase and prevents peak splitting or broadening that can occur when a compound exists in multiple ionic states.

    • Buffer Selection: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice. It is UV transparent at the desired detection wavelength and provides good buffering capacity in this pH range. Using a volatile buffer like ammonium formate could be an alternative if compatibility with mass spectrometry is desired[9].

Detection Wavelength Selection

The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.

  • Rationale: The pyridine chromophore exhibits a strong absorbance maximum around 254 nm[6]. Therefore, a detection wavelength of 254 nm is selected. This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from many common solvents and impurities.

Experimental Protocols

Materials and Reagents
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, ACS grade or higher)

  • Phosphoric acid (H₃PO₄, 85%, ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

Recommended Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

ParameterCondition
HPLC System Any standard HPLC system with a UV/Vis or DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size (high-purity, end-capped)
Mobile Phase A 20 mM KH₂PO₄ in water, adjusted to pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (2-Methoxy-1-pyridin-2-ylethyl)methylamine reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): > 2000

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a standard solution of the analyte.

    • Analyze a sample spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis (using a Diode Array Detector) should pass.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas of the six replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

The table below summarizes the validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% – 102.0%
Precision (% RSD) ≤ 2.0%
LOQ Precision (% RSD) ≤ 10.0%
Robustness System suitability criteria met under varied conditions

Visualized Workflows

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Design cluster_2 Phase 3: Optimization & System Suitability A Analyze Physicochemical Properties (pKa, LogP, UV Spectrum) B Select Column (C18, End-capped) A->B C Design Mobile Phase (Buffer pH 2.5, ACN) A->C D Set Detector (UV at 254 nm) A->D E Perform Initial Runs F Optimize Mobile Phase %B (for optimal retention) E->F Adjust as needed G Verify System Suitability (Tailing, RSD, Plates) F->G Finalize Conditions

Caption: Logical workflow for HPLC method development.

MethodValidation cluster_0 ICH Q2(R1) Validation Protocol Start Finalized Analytical Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness (Varied Parameters) Start->Robustness Report Validation Report

Caption: Key parameters for method validation per ICH Q2(R1).

Conclusion

The HPLC-UV method detailed in this application note provides a robust, specific, and reliable means for the quantitative analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. By systematically addressing the analyte's basic properties through the use of a high-purity, end-capped C18 column and a low-pH buffered mobile phase, common chromatographic issues such as peak tailing are effectively mitigated. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated drug development environment.

References

  • PubChem. (n.d.). N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. Retrieved from [Link]

  • SIELC Technologies. (2021, December 29). (2-Methoxy-1-pyridin-2-ylethyl)methylamine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). Pyridine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (1949). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. The Journal of Physical Chemistry, 53(3), 410–414. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • PubMed. (2005, March 11). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Retrieved from [Link]

  • Reddit. (2024, June 27). Why pyridine is acidic? Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • ACS Publications. (2001, April 6). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). (3-METHOXY-PROPYL)-(1-PYRIDIN-2-YL-ETHYL)-AMINE. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

Sources

Applications of (2-Methoxy-1-pyridin-2-ylethyl)methylamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: (2-Methoxy-1-pyridin-2-ylethyl)methylamine in Targeted Drug Discovery

Executive Summary & Chemical Profile

(2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5) is a highly specialized, bifunctional pharmaceutical intermediate. In modern drug discovery, designing small molecules that achieve both high target affinity and favorable pharmacokinetic properties requires privileged building blocks. This compound provides a unique combination of a hinge-binding 2-pyridyl ring, a conformationally restrictive methoxy group, and a versatile secondary methylamine handle[1].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and validated protocols for utilizing this intermediate in two primary therapeutic areas: the synthesis of kinase inhibitors (e.g., ASK1, Tie-2) and the development of CNS-active aminergic GPCR antagonists (e.g., Histamine H3 receptors).

Quantitative Physicochemical Profile

To predict its behavior in fragment-based drug design (FBDD), we must analyze its baseline metrics. The table below summarizes the quantitative data and its pharmacological implications.

ParameterValuePharmacological & Synthetic Implication
CAS Number 959238-90-5Standardized identifier for global procurement.
Molecular Formula C9H14N2OOptimal low-molecular-weight starting point for FBDD.
Molecular Weight 166.22 g/mol Leaves >300 Da of "budget" for elaboration before hitting the Rule of 5 limit.
H-Bond Donors 1The secondary amine acts as a critical donor/nucleophile during synthesis.
H-Bond Acceptors 3Methoxy and pyridine heteroatoms enhance aqueous solubility and target residence.
Rotatable Bonds 4Provides sufficient flexibility for induced-fit binding without severe entropic penalties.

Mechanistic Rationale: The "Why" Behind the Structure

The utility of this intermediate lies in the synergistic causality of its three functional groups:

  • The 2-Pyridyl Motif: In kinase inhibitor design, the nitrogen of the pyridine ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region of kinases such as Tie-2[2]. In GPCR targeting, it mimics the imidazole ring of endogenous histamine, providing essential recognition for H3 receptor antagonism[3].

  • The Methoxyethyl Linker: The methoxy group is not merely a solubilizing agent. It provides an intramolecular hydrogen bond acceptor that restricts the conformational flexibility of the ethyl chain. This pre-organization reduces the entropic penalty upon binding to target proteins, directly translating to stronger inhibitory activity (lower IC50 values)[1].

  • The Secondary Methylamine: Unlike primary amines that can suffer from over-alkylation, the secondary methylamine provides a sterically controlled, highly nucleophilic vector. It is primed for urea formation, amidation, or Buchwald-Hartwig cross-coupling.

G A (2-Methoxy-1-pyridin-2-ylethyl) methylamine B Urea Linkage (Phenyl Chloroformate) A->B Pathway A C SNAr / Amination (Aryl Halides) A->C Pathway B D ASK1 / Tie-2 Kinase Inhibitors B->D Hinge-Binding Optimization E Histamine H3 Receptor Antagonists C->E BBB Penetration Optimization

Fig 1: Synthetic divergence of the intermediate into kinase inhibitors and H3 receptor antagonists.

Application 1: Synthesis of Pyridin-2-yl Urea Kinase Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the MAPK cascade. Inhibiting ASK1 requires precise hinge-binding interactions. By converting our intermediate into a pyridin-2-yl urea, we create a potent inhibitor scaffold[1].

Protocol 1: Step-by-Step Urea Formation

Design Logic: We utilize phenyl chloroformate rather than isocyanates. Isocyanates are highly moisture-sensitive and prone to forming symmetric urea byproducts. The phenyl carbamate intermediate is stable, isolable, and reacts cleanly with our secondary amine[1].

Step 1: Carbamate Activation

  • Dissolve the target aryl amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add pyridine (1.2 eq) as an acid scavenger and cool the reaction vessel to 0°C.

  • Dropwise add phenyl chloroformate (1.05 eq). Causality: The 0°C temperature suppresses the exothermic degradation of the chloroformate and prevents the formation of symmetric diaryl ureas.

  • Stir for 2 hours, then wash with 1N HCl to remove excess pyridine. Dry the organic layer over Na2SO4 and concentrate.

Step 2: Asymmetric Urea Formation

  • Dissolve the unpurified phenyl carbamate in dimethylformamide (DMF).

  • Add (2-Methoxy-1-pyridin-2-ylethyl)methylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the acidic phenol byproduct, driving the equilibrium toward the desired asymmetric urea.

  • Heat the mixture to 40°C and agitate overnight[1].

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the final kinase inhibitor.

Pathway Stress Oxidative / ER Stress ASK1 ASK1 Kinase (Target) Stress->ASK1 MKK4 MKK4 / MKK7 ASK1->MKK4 Inhibitor Pyridin-2-yl Urea Inhibitor Inhibitor->ASK1 Competitive Hinge Binding JNK JNK / p38 MAPK MKK4->JNK Apoptosis Apoptosis / Inflammation JNK->Apoptosis

Fig 2: ASK1 signaling pathway and targeted inhibition by pyridin-2-yl urea derivatives.

Application 2: Analytical Validation via Mixed-Mode HPLC

A self-validating protocol requires rigorous purity checks before biological assays. Because (2-Methoxy-1-pyridin-2-ylethyl)methylamine contains a highly polar basic amine and a pyridine ring, standard reverse-phase C18 columns often yield severe peak tailing due to secondary interactions with residual silanols.

Protocol 2: HPLC Method for Purity Validation

Design Logic: We employ a mixed-mode chromatography approach. By using a column with embedded cation-exchange groups, we exploit both hydrophobic interactions and ionic repulsion/attraction, resulting in perfectly symmetrical peaks[4].

Step 1: Column and System Setup

  • Install a Primesep 100 mixed-mode column (4.6 mm Diameter x 150 mm Length, 5 µm Particle Size, 100 Å Pore Size)[4].

  • Set the column oven temperature to 25°C.

Step 2: Mobile Phase Preparation

  • Prepare an isocratic mobile phase consisting of Water and Acetonitrile (MeCN).

  • Add Sulphuric acid (H2SO4) buffer. Causality: The acidic buffer ensures the secondary amine and pyridine nitrogen remain fully protonated, allowing predictable interaction with the column's cation-exchange mechanism[4].

Step 3: Execution and Detection

  • Inject 5 µL of the sample dissolved in the mobile phase.

  • Monitor the elution via UV detection at 200 nm[4]. The resulting chromatogram will display a sharp, baseline-resolved peak, confirming the structural integrity and purity of the intermediate before downstream synthesis.

References[4] HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column | SIELC Technologies. sielc.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-eLWnswPDN1fuGlZQI8oyFncAXUTRO__Mur18o-6cgiTLwNcxGhxYpS28r7H1-57gJ5x6BDW4ezam1dAP23iwUjqKgfcuP0lfaSCPmZsuaOuIdIiqKNgxzyeJd8zULKROkeMLMvQXGEZhY7AacDa2kAM-Wx9A5BCxruBWUrD8hKMSws-cWUFr2ZpHWrj4Nmh7iJwA7iZcnCyS0bLu5AFM-g==[1] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiGmCmR3lYc9-s-PeHq2YzDcxluvP9HG3RPHg0JT2E-tY7HEIMZGYReHZx-Xput16JZbBeItBsMiUkDJNmEY1qUwZ5svdTBoiP_Y78QxkHZAGfEKv3T4TVCWJrhmiRm5KOQqFGze71f_84ZVW5[3] 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvzaIUuHtQvTVacQNptsdtP0ZY4gTTDYeiDK1CbTzm6JdBCcjqNV6Vo-BJo6VBH-HJPGTwuUx38jNxXhpgPJSbIlmKjCuG8ryKvKWDnwuffDyhHE9BR2MuwOYtxn2NKzMxpIY=[2] Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor | Journal of Medicinal Chemistry. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mBeXa7rXL6-5oQrOzERgr3rWqpe_BzjEXDXcGOgqCJYT80HOeoiGJmY6eygC_9oL0EjfR6pPjaRZLMNkJQRaqqZ7iymjUfH8UdrCvhNquzCKf0DZsUZ1WGbSFTBH8nHMq5Jw3g==

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Strategies for (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to establishing preclinical dosing strategies for novel chemical entities, using (2-Methoxy-1-pyridin-2-ylethyl)methylamine as a case study.

Authored for: Researchers, Scientists, and Drug Development Professionals

Forward: The journey of a novel chemical entity (NCE) from benchtop discovery to potential clinical application is a rigorous, multi-stage process. A critical and often challenging phase is the establishment of a robust in vivo dosing strategy. This document provides a comprehensive, experience-driven guide for developing such a strategy, using the small molecule (2-Methoxy-1-pyridin-2-ylethyl)methylamine as a representative NCE.

Initial searches reveal that (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5, Molecular Weight: 166.22 g/mol ) is a commercially available compound with limited public data on its biological effects or established dosing regimens[1]. Its classification as "Acute Toxicity 4 (Oral)" indicates it is harmful if swallowed, providing a crucial, albeit preliminary, piece of safety information. Lacking specific precedent, we must rely on foundational principles of pharmacology and preclinical toxicology to build a dosing plan from the ground up.[2][3][4]

This guide is structured to mirror the logical flow of a preclinical development program, from initial characterization and formulation to toxicity, pharmacokinetic, and pharmacodynamic assessments.[5] Each section explains the causality behind the protocols, ensuring a deep understanding of not just what to do, but why it is done.

Part 1: Pre-Dosing Characterization & Formulation Development

The Directive: Before a compound can be dosed in vivo, its physical and chemical properties must be thoroughly understood to create a safe, stable, and bioavailable formulation. An inappropriate vehicle or formulation can lead to erroneous or irreproducible results, wasting valuable resources.[3][6]

A. Physicochemical Profiling:

The first step is to determine the solubility and stability of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. These characteristics dictate the feasible routes of administration and the complexity of the formulation required.

PropertyExperimental MethodRationale & Implications
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysDetermines if a simple aqueous solution is possible for parenteral or oral dosing. Poor solubility is a common challenge for NCEs and may necessitate advanced formulation strategies.[7][8][9]
pH-Dependent Solubility pH-Solubility ProfilingThe pyridine and amine moieties suggest the molecule's charge and solubility will change with pH. This is critical for predicting absorption in the variable pH environments of the gastrointestinal tract.
Solubility in Co-solvents Screening in common biocompatible solvents (e.g., DMSO, PEG400, Ethanol, Solutol HS 15)Identifies potential vehicles for creating a homogenous dosing solution if aqueous solubility is low.[10]
Chemical Stability Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat)Ensures the compound does not degrade in the chosen formulation or under storage conditions, which would lead to inaccurate dosing and potential toxicity from degradants.

B. Formulation Development Protocol:

Objective: To develop a simple, safe, and effective vehicle for initial in vivo studies.

Principle: The goal for early-stage studies is often a solution-based formulation to ensure dose uniformity and maximize bioavailability. For poorly soluble compounds, a suspension or lipid-based system may be necessary.[8][10]

Step-by-Step Protocol:

  • Initial Solubility Assessment: Attempt to dissolve the compound in standard vehicles such as sterile saline or PBS at the highest anticipated concentration.

  • pH Modification: If the compound is a weak base (as suggested by its structure), attempt solubilization in an acidic buffer (e.g., citrate buffer, pH 3-5) to form a more soluble salt in situ.[6]

  • Co-Solvent Systems: If aqueous solubility remains poor, evaluate binary or ternary co-solvent systems. A common starting point for rodent studies is a vehicle containing PEG400, Tween 80, and saline.

    • Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline. Causality: DMSO solubilizes the compound, PEG400 aids in keeping it in solution, and saline provides physiological compatibility.

  • Suspension Formulation: If a stable solution cannot be achieved, a micronized suspension can be prepared.

    • Mill the compound to a uniform particle size (<10 µm) to improve dissolution.[10]

    • Suspend the powder in a vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose) in sterile water.[11]

  • Final Formulation Validation: Once a lead formulation is selected, confirm the compound's concentration and stability in the vehicle over the expected duration of use.

Part 2: Initial In Vivo Safety & Dose Range Finding

The Directive: The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or mortality over a defined period.[12][13] This is a critical parameter for designing all subsequent efficacy and pharmacokinetic studies.

Workflow for Toxicity and Dose Finding Studies

G cluster_0 Phase 1: Acute Toxicity & Dose Range Finding cluster_1 Phase 2: Study Design A Single Dose Acute Toxicity (FDA Guidance) B Dose Range Finding (DRF) (Modified Up-and-Down) A->B Inform Starting Doses C Define Maximum Tolerated Dose (MTD) B->C Identify Dose-Limiting Toxicities D Pharmacokinetic (PK) Study Design C->D Select Doses (e.g., MTD, 1/2 MTD, 1/4 MTD) E Pharmacodynamic (PD) / Efficacy Study Design C->E Select Doses Below MTD

Caption: Workflow from initial toxicity assessment to study design.

A. Single-Dose Acute Toxicity Study Protocol:

Objective: To identify the dose range causing no adverse effects versus major, life-threatening toxicity, and to identify potential target organs of toxicity.[14][15]

Principle: This study uses a small number of animals and is designed to gather the maximum amount of information while minimizing animal use, in line with regulatory guidance which discourages classical LD50 tests.[14][16]

Step-by-Step Protocol:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with 3-5 animals per sex per dose group.[14]

  • Route of Administration: The intended clinical route should be used. For an NCE, both oral (PO) and intravenous (IV) routes are often tested to understand oral bioavailability and systemic toxicity.[14]

  • Dose Selection: Based on the "Acute Tox. 4" classification, a starting dose could be cautiously selected in the range of 50-100 mg/kg. Doses should be escalated in subsequent groups (e.g., 50, 150, 500, 1000 mg/kg). For compounds with low toxicity, a limit dose of 1000 mg/kg is often sufficient.[11][12]

  • Dosing & Observation: Administer a single dose (or multiple doses within 24 hours) and observe animals for at least 14 days.[14][17]

  • Endpoints:

    • Clinical Observations: Record signs of toxicity (e.g., changes in posture, breathing, activity), time of onset, duration, and severity.

    • Body Weight: Measure daily for the first week and weekly thereafter. A weight loss of >15-20% is a significant sign of toxicity.[18]

    • Mortality/Morbidity: Record time of death.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study to look for organ abnormalities.[4]

B. Determining the Maximum Tolerated Dose (MTD):

The MTD is defined as the highest dose that does not produce overt toxicity, mortality, or more than a 10-20% reduction in body weight gain during the study period.[13][19] This dose is crucial as it represents the upper boundary for therapeutic index calculations and is often used as the high dose in subsequent, longer-term toxicology studies.[13]

Part 3: Pharmacokinetic (PK) Profiling

The Directive: Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[20][21] A PK study is essential to understand the relationship between the administered dose and the resulting concentration of the drug in the body over time. This exposure data provides critical context for both efficacy and toxicity findings.[22][23][24]

A. Single-Dose Pharmacokinetic Study Protocol:

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single administration.

Step-by-Step Protocol:

  • Animal Model: Typically performed in cannulated rats to allow for serial blood sampling from a single animal, adhering to the "3Rs" principles (Replacement, Reduction, Refinement).

  • Dose Selection: Select 2-3 dose levels based on the MTD study (e.g., a low, mid, and high dose that were well-tolerated). A low dose should be sufficient to elicit a pharmacological response, while a high dose can assess dose-proportionality.

  • Administration: Administer the compound via the desired route (e.g., PO and IV in parallel groups to determine absolute bioavailability).

  • Blood Sampling: Collect sparse or serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). The sampling schedule should be designed to capture the peak concentration (Cmax) and the elimination phase.[22]

  • Bioanalysis: Process blood to plasma and store frozen. Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the concentration of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in the plasma samples.

  • Data Analysis: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.

B. Key Pharmacokinetic Parameters:

ParameterDefinitionSignificance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential peak-exposure toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall systemic exposure to the compound.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval required to maintain steady-state concentrations.
F% (Bioavailability) The fraction of an oral dose that reaches systemic circulation(AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. A critical factor for oral drug development.

Part 4: Pharmacodynamic (PD) & Efficacy Modeling

The Directive: Pharmacodynamics (PD) describes what the drug does to the body.[23] This phase connects drug exposure (PK) to the biological response, establishing a PK/PD relationship that is fundamental to predicting a therapeutic dose.

Decision Logic for Dose-Response Studies

G A Hypothesized Target (e.g., Receptor X) B Select PD Biomarker (e.g., Target Occupancy, Downstream Signaling) A->B C Design Dose-Response Study (Multiple doses below MTD) B->C D Measure PK and PD in Parallel C->D E Establish PK/PD Relationship (Exposure vs. Effect) D->E F Select Doses for Efficacy Model E->F

Caption: Logic flow for establishing a PK/PD relationship.

A. Designing an Initial Efficacy Study:

The design of an efficacy study is entirely dependent on the hypothesized mechanism of action of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. The structure, containing a pyridine ring and an ethylamine side chain, is reminiscent of various neurologically active compounds.[25] For illustrative purposes, let's assume it is hypothesized to be a novel agonist for a central nervous system receptor.

Step-by-Step Protocol:

  • Model Selection: Choose a relevant animal model of disease (e.g., a behavioral model of anxiety or depression in mice). The model must be validated and produce a measurable phenotype.[26]

  • Dose Selection: Based on the PK and MTD data, select at least three dose levels plus a vehicle control. Doses should span a range expected to produce a minimal, moderate, and maximal pharmacological effect without inducing toxicity.

  • Study Design: Ensure the study is randomized and blinded to prevent bias.[2][26] Include a positive control (a known effective drug) to validate the model.

  • Dosing Regimen: The dosing frequency is determined by the drug's half-life (from the PK study). The goal is to maintain exposure above a target concentration.

  • PK/PD Correlation: Collect terminal blood samples to confirm drug exposure in the efficacy study animals. Correlate the individual animal's plasma concentration with its response to establish a dose- and exposure-response relationship.[22]

Part 5: Data Interpretation & Human Equivalent Dose (HED) Projection

The Directive: The culmination of these preclinical studies is the integration of all data to project a safe and potentially effective starting dose for first-in-human (FIH) clinical trials.

A. Allometric Scaling for HED Calculation:

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area (BSA), which correlates better with metabolic rate than body weight alone.[27][28][29][30]

Principle: The Human Equivalent Dose (HED) is calculated from the No Observed Adverse Effect Level (NOAEL) determined in the most sensitive animal species during toxicology studies.

Calculation: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Km / Human Km)[27][31]

SpeciesBody Weight (kg)Km Factor
Mouse0.023
Rat0.156
Dog1020
Human6037

Note: Km = Body Weight (kg) / BSA (m²). These are standard values; species-specific values should be used when available.[28]

Example: If the NOAEL for (2-Methoxy-1-pyridin-2-ylethyl)methylamine in rats was found to be 50 mg/kg, the HED would be: HED = 50 mg/kg × (6 / 37) ≈ 8.1 mg/kg

A safety factor (typically 10) is then applied to this HED to determine the maximum recommended starting dose (MRSD) for Phase 1 clinical trials.[31]

Conclusion

Establishing a robust in vivo dosing strategy for a novel compound like (2-Methoxy-1-pyridin-2-ylethyl)methylamine is a systematic, data-driven process. It begins with fundamental physicochemical characterization and culminates in an integrated understanding of the compound's safety, exposure, and efficacy profile. By following the principles and protocols outlined in this guide—explaining the causality behind each step—researchers can navigate the complexities of preclinical development, minimize unnecessary animal use, and generate the high-quality, reproducible data necessary to advance promising new therapies toward the clinic.

References

  • A simple practice guide for dose conversion between animals and human - PMC. (n.d.). National Institutes of Health.[Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.). National Institutes of Health.[Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate.[Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | C14H16N2O | CID 791885 - PubChem. (n.d.). PubChem.[Link]

  • Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. (1996, August 26). Food and Drug Administration.[Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15). NC3Rs.[Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). MDPI.[Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4). MDPI.[Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025, March 10). ResearchGate.[Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). AMSbiopharma.[Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22). Preprints.org.[Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.[Link]

  • ECETOC Guidance on Dose Selection. (n.d.). ECETOC.[Link]

  • Dose Conversion Between Animals and Humans: A Practical Solution. (2022, July 15). International Journal of Pharmaceutical and Experimental Research.[Link]

  • Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. (2024, July 18). BioPharma Services Inc.[Link]

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine | SIELC Technologies. (2021, December 29). SIELC Technologies.[Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals. (2024, August 2). Beilstein Journals.[Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC. (2022, February 9). National Institutes of Health.[Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Xenotech.[Link]

  • Download the Final Guidance Document - Food and Drug Administration. (n.d.). Food and Drug Administration.[Link]

  • FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. (2024, April 30). Quotient Sciences.[Link]

  • 2-methoxypyridine, 1628-89-3 - The Good Scents Company. (n.d.). The Good Scents Company.[Link]

  • How to decide a dose for mice if the doses are not available in any literature - ResearchGate. (2022, May 30). ResearchGate.[Link]

  • us fda's proposed implementation - Regulations.gov. (n.d.). Regulations.gov.[Link]

  • A simple practice guide for dose conversion between animals and human - ResearchGate. (2026, February 9). ResearchGate.[Link]

  • Accelerated Small Molecule Drug Development - Improved Pharma. (2023, May 1). Improved Pharma.[Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. (n.d.). Ashdin Publishing.[Link]

  • (3-METHOXY-PROPYL)-(1-PYRIDIN-2-YL-ETHYL)-AMINE - NextSDS. (n.d.). NextSDS.[Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2025, August 9). AMSbiopharma.[Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.[Link]

  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development - JKM :: Journal of Korean Medicine. (n.d.). Journal of Korean Medicine.[Link]

  • Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies - PMC. (n.d.). National Institutes of Health.[Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). PPD.[Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro.[Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS. (n.d.). Medicover Integrated Clinical Services.[Link]

Sources

Application Note: Advanced Purification Protocols for (2-Methoxy-1-pyridin-2-ylethyl)methylamine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide for the purification of (2-Methoxy-1-pyridin-2-ylethyl)methylamine, designed for researchers and drug development professionals.

Chemical Context and the Chromatographic Challenge

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a highly polar, strongly basic molecule featuring two distinct nitrogenous functional groups: a pyridine ring and a secondary aliphatic amine. The presence of these electron-rich centers makes the isolation of this compound from crude reaction mixtures notoriously difficult using conventional normal-phase flash chromatography.

The core issue lies in the causality of peak tailing. Standard silica gel (SiO₂) possesses surface silanol groups (-SiOH) that act as Brønsted acids. The secondary amine in our target compound has a high pKa (~10.5), which readily accepts protons from the acidic silanols (pKa ~ 4.5–8.5). This acid-base interaction causes the target molecule to ionize and bind electrostatically to the stationary phase. Chromatographically, this manifests as severe peak tailing, irreversible adsorption (streaking), and significant yield loss. To successfully elute the compound, these electrostatic interactions must be actively disrupted.

Mechanism of silanol-amine interactions and neutralization by competitive modifiers.

Strategic Approaches to Amine Purification

To overcome silanol-induced tailing, two primary strategies are employed in modern purification workflows:

Strategy A: Competitive Neutralization (Standard Silica + Basic Modifier) By incorporating a volatile amine—typically 1–5% Triethylamine (TEA) or 0.1–1% Ammonium Hydroxide (NH₄OH)—into the mobile phase, the modifier acts as a sacrificial base. The TEA competitively binds to and neutralizes the acidic silanols, masking them from the target compound[1][2]. Pre-treating the silica with TEA is a critical step to ensure the column is fully neutralized before the sample is introduced[3].

Strategy B: Amine-Functionalized Silica (The Gold Standard) For highly basic compounds like (2-Methoxy-1-pyridin-2-ylethyl)methylamine, replacing standard silica with amine-bonded silica (e.g., Biotage KP-NH) is the optimal solution. These stationary phases are covalently modified with propyl-amine groups, rendering the surface intrinsically basic[4]. This eliminates the need for mobile phase modifiers, allowing the use of simpler, non-polar solvent systems (e.g., Hexane/Ethyl Acetate) and preventing TEA contamination in downstream NMR analysis[5].

Logical decision tree for the purification of basic amines via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes when purifying secondary amine/pyridine derivatives across different stationary phases.

ParameterStandard Silica (No Modifier)Standard Silica (+ 1-5% TEA)Amine-Functionalized Silica (KP-NH)
Peak Shape Severe Tailing / StreakingModerate to SharpSharp / Symmetrical
Typical Recovery < 40% (Irreversible binding)75 - 85%> 90%
Solvent System DCM / MeOHDCM / MeOH / TEAHexane / EtOAc
Post-Column Processing EvaporationCo-evaporation to remove TEADirect Evaporation
Risk of Artifacts High (Degradation)Medium (Residual TEA in NMR)Low

Step-by-Step Experimental Protocols

Protocol 1: Purification via Modified Normal-Phase Chromatography (Silica + TEA)

Self-Validating System: The column must be pre-equilibrated until the eluent pH matches the basicity of the mobile phase. This confirms complete silanol neutralization prior to sample loading.

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH), adding 1% (v/v) Triethylamine (TEA) to all solvent mixtures[2].

  • Column Pre-treatment: Slurry pack the silica gel in DCM containing 5% TEA. Flush the packed column with 3 column volumes (CV) of the TEA-enriched solvent.

    • Validation Check: Spot the column eluent on wet pH paper. Proceed only if the reading is > pH 9, indicating the silica is fully saturated with TEA.

  • Dry Loading: Dissolve the crude (2-Methoxy-1-pyridin-2-ylethyl)methylamine in a minimal amount of DCM. Add silica gel (pre-treated with 1% TEA) and carefully evaporate to a free-flowing powder[3]. Load this evenly onto the column head.

  • Elution: Run the gradient (e.g., 0% to 10% MeOH in DCM, maintaining a constant 1% TEA). Monitor fractions via TLC (visualized with UV and Dragendorff's reagent for basic amines).

  • Post-Column Processing: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (3 × 10 mL) followed by extended high-vacuum drying.

Protocol 2: Purification via Amine-Functionalized Silica (Biotage KP-NH)

Self-Validating System: Prior to running the column, spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). If the Rf is >0.2 with a symmetrical spot using Hexane/EtOAc, the column purification is mathematically guaranteed to succeed without tailing.

  • Column Selection: Select an appropriately sized amine-functionalized silica cartridge based on the crude mass (typically a 10:1 to 20:1 silica-to-sample ratio).

  • Equilibration: Equilibrate the column with 3 CV of 100% Hexane. No basic modifiers are required[4].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM or EtOAc and apply directly to the column head via liquid injection.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (e.g., 0% to 100% EtOAc over 10 CV). The intrinsically basic surface prevents the secondary amine and pyridine moieties from ionizing, ensuring sharp elution bands[5].

  • Recovery: Pool the fractions containing the pure target compound and evaporate. The absence of TEA guarantees a clean ¹H-NMR spectrum without overlapping ethyl signals at 1.0 ppm and 2.5 ppm.

References

  • Benchchem - (2E,4E)-hexa-2,4-dien-1-amine | Normal Phase (Alumina or Amino-Silica).
  • Biotage - Successful flash chromatography.
  • Membrane Solutions - Column Chromatography Notes.
  • Royal Society of Chemistry (RSC) - Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?.

Sources

Application Notes and Protocols for the Preparation of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine and its subsequent conversion to the hydrochloride salt. The protocols outlined herein are designed for researchers and professionals in drug development and organic synthesis. This document emphasizes the underlying chemical principles, safety considerations, and analytical validation required for the successful preparation and characterization of the target compound.

Introduction

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a substituted pyridin-2-yl-ethylamine derivative. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities.[1] Pyridine and its derivatives are fundamental heterocyclic structures found in numerous pharmaceuticals and bioactive molecules.[2] The synthesis of such compounds is a critical step in the discovery and development of new therapeutic agents.[3][4]

This application note details a robust and reproducible synthetic route to (2-Methoxy-1-pyridin-2-ylethyl)methylamine, followed by its conversion to the more stable and often more easily handled hydrochloride salt. The chosen synthetic strategy is based on the well-established reductive amination reaction, a cornerstone of amine synthesis.[5]

Synthetic Strategy and Rationale

The synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine can be efficiently achieved through a two-step process starting from 2-acetylpyridine. The overall synthetic pathway is depicted below.

Diagram of the Synthetic Pathway

Synthetic_Pathway A 2-Acetylpyridine B 1-(Pyridin-2-yl)ethanone oxime A->B Hydroxylamine HCl, NaOAc C 1-(Pyridin-2-yl)ethanamine B->C Catalytic Hydrogenation (e.g., H2, Pd/C) D N-(1-(Pyridin-2-yl)ethyl)methanamine C->D Reductive Amination (Formaldehyde, NaBH(OAc)3) E (2-Methoxy-1-pyridin-2-ylethyl)methylamine D->E Methoxy- methylation F (2-Methoxy-1-pyridin-2-ylethyl)methylamine Hydrochloride E->F HCl in appropriate solvent Experimental_Workflow cluster_synthesis Synthesis of Free Base cluster_salt Hydrochloride Salt Formation cluster_analysis Analysis A 1. Reaction Setup: 2-methoxy-1-(pyridin-2-yl)ethan-1-one + Methylamine in DCM B 2. Reduction: Add NaBH(OAc)3 A->B C 3. Reaction Monitoring: TLC or LC-MS B->C D 4. Workup & Extraction: NaHCO3 quench, DCM extraction C->D E 5. Purification: Column Chromatography D->E F 6. Dissolution: Free base in Et2O E->F Purified Free Base G 7. Acidification: Add HCl in Et2O F->G H 8. Isolation & Drying: Filtration and vacuum drying G->H I 9. Characterization: NMR, MS, IR H->I Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, ensuring you have a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing (2-Methoxy-1-pyridin-2-ylethyl)methylamine?

The most prevalent and reliable method is a one-pot reductive amination.[1][2][3] This process involves the reaction of a ketone precursor, 2-methoxy-1-(pyridin-2-yl)ethanone , with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine product. This approach is widely used in the pharmaceutical industry due to its efficiency and operational simplicity.[2][4]

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting materials are:

  • Ketone: 2-methoxy-1-(pyridin-2-yl)ethanone

  • Amine: Methylamine (often used as a solution in a solvent like THF or ethanol, or as a salt like methylamine hydrochloride)

  • Reducing Agent: A hydride source is required to reduce the imine intermediate.

  • Solvent: An appropriate solvent that can dissolve the reactants and does not interfere with the reaction.

Q3: Which reducing agent should I choose?

The choice of reducing agent is critical for maximizing yield and minimizing side products. Several options are available, each with distinct advantages and disadvantages. The most common choices are sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][5] For this specific synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[6][7] It is a mild and selective reagent that preferentially reduces the iminium ion over the starting ketone, which is a major advantage for yield improvement.[5][6]

Troubleshooting Guide: Common Issues & Solutions

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration that can often be traced back to one of several factors. Let's break down the potential causes and their solutions.

Cause 1: Inefficient Imine Formation The entire reaction hinges on the successful formation of the imine intermediate. The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine.

  • The "Why": Imine formation is a reversible reaction that generates water. Under neutral conditions, the equilibrium may not favor the imine. Mildly acidic conditions (pH 4-5) are often optimal because they catalyze the dehydration step without excessively protonating the amine, which would render it non-nucleophilic.[1]

  • The Solution:

    • Catalytic Acid: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack, and facilitates the elimination of water.[7]

    • Water Removal: While not always necessary for one-pot reactions with NaBH(OAc)₃, if imine formation is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Reaction Time: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to ensure sufficient imine has formed.[1]

Cause 2: Competing Reduction of the Starting Ketone A significant portion of your starting material can be wasted if the reducing agent reduces the ketone to an alcohol (2-methoxy-1-(pyridin-2-yl)ethanol) instead of reducing the imine.

  • The "Why": This side reaction is especially problematic with powerful, non-selective reducing agents like Sodium Borohydride (NaBH₄).[1] NaBH₄ can reduce both aldehydes and ketones rapidly.[8] Milder reagents are "smarter" and selectively target the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[1][9]

  • The Solution:

    • Switch to NaBH(OAc)₃: Sodium triacetoxyborohydride is the reagent of choice to avoid this issue.[6][7] It is less reactive than NaBH₄ and highly selective for the iminium ion.[5]

    • Avoid NaBH₄ in One-Pot Setups: If you must use NaBH₄, it's better to perform a two-step reaction: first form the imine, isolate it if possible (or at least ensure it has fully formed), and then add the NaBH₄.[7]

Cause 3: Incorrect Stoichiometry or Reagent Quality Incorrect molar ratios or degraded reagents can halt the reaction.

  • The "Why": An excess of the amine is often used to drive the imine formation equilibrium. The reducing agent must be present in sufficient quantity to reduce all the formed imine. Hydride reagents can degrade upon exposure to moisture.

  • The Solution:

    • Amine Ratio: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents).

    • Reducing Agent Ratio: Use a slight excess of the reducing agent (e.g., 1.3-1.6 equivalents of NaBH(OAc)₃).[6]

    • Reagent Quality: Use freshly opened or properly stored hydride reagents.

The following diagram illustrates the desired reaction pathway versus the common side reaction.

G cluster_0 Reaction Pathways ketone 2-methoxy-1-(pyridin-2-yl)ethanone amine + Methylamine imine Imine Intermediate ketone->imine Desired: Imine Formation side_product 2-methoxy-1-(pyridin-2-yl)ethanol ketone->side_product Undesired: Ketone Reduction product (2-Methoxy-1-pyridin-2-ylethyl)methylamine imine->product Reduction reducing_agent + Reducing Agent (e.g., NaBH(OAc)₃) bad_reducing_agent + Reducing Agent (e.g., NaBH₄)

Caption: Desired vs. Undesired Reaction Pathways.

Q5: I see a significant amount of an alcohol byproduct in my analysis. How do I minimize this?

This is a classic case of the starting ketone being reduced, as discussed above.

  • The "Why": The formation of 2-methoxy-1-(pyridin-2-yl)ethanol is direct evidence that your reducing agent is not selective enough. This occurs when the rate of ketone reduction is competitive with the rate of imine formation and/or reduction.

  • The Definitive Solution: The most effective solution is to use Sodium triacetoxyborohydride (NaBH(OAc)₃) .[6][7] Its bulk and attenuated reactivity make it highly selective for the iminium ion intermediate over the ketone. It is considered the superior reagent for most reductive aminations.[6]

  • Solvent Choice: The reaction is often faster and cleaner in halogenated solvents like 1,2-dichloroethane (DCE) when using NaBH(OAc)₃.[6][7]

Data Summary: Comparison of Common Reducing Agents
Reducing AgentSelectivity for Imine/IminiumCommon SolventsProsCons
NaBH(OAc)₃ High[5]DCE, THF, CH₂Cl₂[7]Mild, highly selective, does not require strict pH control, tolerates many functional groups.[6][7]Moisture-sensitive, higher cost.[8]
NaBH₃CN High[1]MeOH, EtOHStable in mild acid, selective.[5]Highly toxic (releases HCN gas in strong acid or upon workup), environmental concerns.[5][6]
NaBH₄ Low[1]MeOH, EtOHInexpensive, readily available.[8]Reduces starting ketone, requires careful timing of addition, can reduce other functional groups.[1][8]
Q6: My product is difficult to purify. What is the best workup and purification strategy?

Amine products can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to streaking on the column. A combination of an extractive workup and modified chromatography is best.

  • The "Why": The basic nitrogen atom in your product can interact strongly with the acidic silanol groups on the surface of silica gel. This causes poor peak shape and difficult separation.

  • The Solution: A Two-Part Strategy

    • Acid-Base Extractive Workup: This is a powerful technique to separate your basic amine product from neutral or acidic impurities.

      • Step 1: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

      • Step 2: Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Step 3: Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

      • Step 4: Basify the aqueous layer with a strong base (e.g., 2 M NaOH) until pH > 10. This deprotonates your amine, making it soluble in organic solvents again.

      • Step 5: Extract the product back into an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Modified Column Chromatography:

      • Deactivate the Silica: Instead of using a pure solvent system, add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol/Et₃N 95:4:1). This will protonate the silica gel surface, preventing your amine from sticking and resulting in sharp, symmetrical peaks.

Recommended Experimental Protocol

This protocol is optimized for high yield and purity, employing best practices discussed in the troubleshooting guide.

G start Start dissolve 1. Dissolve Ketone & Methylamine in DCE start->dissolve add_acid 2. Add Acetic Acid (catalyst) dissolve->add_acid stir_imine 3. Stir for 30-60 min (Imine Formation) add_acid->stir_imine add_stab 4. Add NaBH(OAc)₃ (in portions) stir_imine->add_stab react 5. Stir at RT Overnight (Reduction) add_stab->react quench 6. Quench with sat. NaHCO₃ solution react->quench extract 7. Perform Acid-Base Extractive Workup quench->extract purify 8. Purify by Column Chromatography extract->purify end End purify->end

Sources

Removing trace metal impurities from (2-Methoxy-1-pyridin-2-ylethyl)methylamine batches

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Trace Metal Impurities from Synthetic Batches

Welcome to the technical support center for (2-Methoxy-1-pyridin-2-ylethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to trace metal contamination in synthetic batches of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about trace metal impurities in my (2-Methoxy-1-pyridin-2-ylethyl)methylamine batches?

Trace metal impurities, even at parts-per-million (ppm) levels, can have significant negative impacts on your research and development.[1] These impurities can originate from various sources, including raw materials, catalysts used in synthesis (e.g., Palladium, Ruthenium), and even the stainless steel manufacturing equipment (e.g., Iron, Nickel, Chromium).[1][2]

The primary concerns are:

  • Catalytic Degradation: Redox-active metals like iron (Fe) and copper (Cu) can catalyze the oxidation of organic molecules, including your target compound, leading to the formation of degradants and reducing the overall stability and shelf-life of the active pharmaceutical ingredient (API).[3][4][5]

  • Compromised Downstream Reactions: If your compound is an intermediate, residual metals can poison catalysts in subsequent synthetic steps, leading to failed or low-yield reactions.[6]

  • Toxicological Risks: Certain metals, such as lead (Pb), mercury (Hg), and arsenic (As), are toxic and their levels in final drug products are strictly regulated by authorities like the FDA.[7][8]

  • Inaccurate Biological Data: Metal contaminants can interfere with biological assays, leading to unreliable results regarding the efficacy and safety of a potential drug candidate.

The structure of (2-Methoxy-1-pyridin-2-ylethyl)methylamine itself, containing both a pyridine and a methylamine group, has inherent chelating properties.[9][10] This means it can bind to metal ions, making their removal a non-trivial challenge that requires targeted strategies.

Q2: My batch has a slight discoloration and I'm seeing unexpected peaks in my HPLC. Could this be due to metal impurities?

Yes, it is highly plausible. Discoloration is a common indicator of metal contamination, often arising from the formation of colored metal-organic complexes or metal-catalyzed degradation products.[11] The appearance of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis can also be a sign of degradation, where the metal ions are acting as catalysts.[4]

To confirm the presence and quantity of metal impurities, highly sensitive analytical techniques are required. The most common methods are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

These techniques are essential for quantifying specific metal contaminants down to very low levels, which is critical for ensuring the quality and safety of APIs.[1]

Troubleshooting and Purification Guides

Q3: I've confirmed my batch is contaminated with transition metals. Which purification method should I choose?

The optimal method depends on the specific metal(s) present, the concentration of the impurities, the scale of your batch, and the solubility of your compound. Below is a decision-making workflow to guide your choice.

G cluster_conditions Considerations start Batch Contaminated? method_choice Select Purification Method start->method_choice Yes cond1 High metal concentration? Known redox-active metals (Fe, Cu)? method_choice->cond1 cond2 Broad range of metals? Need for high purity? method_choice->cond2 cond3 Compound is solid? Low-level contamination? method_choice->cond3 cond4 Discoloration? Suspected organic impurities? method_choice->cond4 chelation Chelation-Assisted Liquid-Liquid Extraction resin Metal Scavenging Resin recrystallization Optimized Recrystallization carbon Activated Carbon Treatment cond1->chelation cond2->resin cond3->recrystallization cond4->carbon

Caption: Decision workflow for selecting a metal removal technique.

Protocol 1: Chelation-Assisted Liquid-Liquid Extraction

Expertise & Experience: This method is highly effective for removing redox-active transition metals like Fe²⁺/³⁺, Cu²⁺, and Ni²⁺. It utilizes a chelating agent, which forms a water-soluble complex with the metal ions, allowing them to be selectively extracted from an organic solution of your product into an aqueous phase.[9][12] The term "chelate" comes from the Greek word for "claw," as the agent "grabs" the metal ion, forming a stable ring structure.[10]

Mechanism of Action: EDTA Chelation Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion. This creates a highly stable, water-soluble complex, effectively sequestering the metal from your API.

G cluster_0 Organic Phase cluster_1 Aqueous Phase API (2-Methoxy-1-pyridin-2-ylethyl)methylamine Metal Metal Ion (e.g., Fe³⁺) API->Metal weak interaction Metal_EDTA [Fe(EDTA)]⁻ Complex (Water Soluble) Metal->Metal_EDTA Chelated by EDTA Solvent Organic Solvent (e.g., Ethyl Acetate) EDTA EDTA caption Chelation sequesters metal ions into the aqueous phase.

Caption: Chelation of a metal ion by EDTA for aqueous extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude (2-Methoxy-1-pyridin-2-ylethyl)methylamine in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 5-10% (w/v).

  • Aqueous Chelator Preparation: Prepare a 0.1 M aqueous solution of a suitable chelating agent. A slightly acidic pH (4-6) is often optimal for the chelation of many transition metals by EDTA.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the aqueous chelator solution.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the metal-chelator complex) can be drained off.

  • Repeat: Repeat the extraction process 2-3 times with fresh aqueous chelator solution to ensure maximum removal.

  • Washing: Wash the organic layer with deionized water and then with a brine solution to remove residual chelating agent and water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[13]

Troubleshooting:

  • Problem: Emulsion formation at the interface.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period without agitation.

  • Problem: Poor metal removal efficiency.

    • Solution: Check the pH of the aqueous solution; chelation efficiency is pH-dependent. Consider using a different chelating agent (see table below). Increase the number of extraction cycles.

Chelating AgentTarget MetalsNotes
EDTA Fe, Cu, Ni, PbGeneral-purpose, highly effective.[3]
DTPA Fe, Cu, MnCan be more effective than EDTA under certain conditions.[3]
Nitrilotriacetic Acid (NTA) Ca, Cu, FeBiodegradable alternative to EDTA.[12]

Protocol 2: Metal Scavenging Resins

Expertise & Experience: This technique offers a highly selective and efficient method for capturing a broad range of metal impurities with minimal product loss.[2] It is particularly useful for achieving very low ppm levels required for APIs. The process involves either stirring the API solution with the resin (batch mode) or passing it through a column packed with the resin (column mode).[2]

Step-by-Step Protocol (Batch Mode):

  • Resin Selection: Choose a scavenging resin with high affinity for your target metal contaminants. Resins functionalized with chelating ligands like iminodiacetic acid are a common choice.[2]

  • Solvent Compatibility: Swell the resin in the solvent you will use for the purification for at least 30 minutes. This ensures the active sites are accessible.

  • Dissolution: Dissolve your crude (2-Methoxy-1-pyridin-2-ylethyl)methylamine in a suitable solvent.

  • Incubation: Add the pre-swollen resin to the solution (typically 5-10 equivalents by weight relative to the metal impurity). Stir the slurry at room temperature. The required time can range from 1 to 24 hours, depending on the resin and the impurity level.

  • Filtration: Remove the resin by filtration, washing the resin cake with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Troubleshooting:

  • Problem: Incomplete metal removal.

    • Solution: Increase the amount of resin used. Increase the incubation time. Ensure the solution is being agitated effectively to maintain resin suspension.

  • Problem: Product loss.

    • Solution: The polar nature of your compound might lead to non-specific binding to the resin support. Wash the resin thoroughly with fresh solvent after filtration. If loss is still high, consider a different resin or purification method.

Protocol 3: Optimized Recrystallization

Expertise & Experience: Recrystallization is a fundamental purification technique for solids. While it is excellent for removing soluble and insoluble impurities, its effectiveness for trace metals can be variable. Metals may be excluded from the crystal lattice or remain in the mother liquor. For pyridine derivatives, finding a suitable single solvent can be challenging due to their polarity. A two-solvent system is often more effective.[14]

Step-by-Step Protocol (Two-Solvent System):

  • Solvent Selection: Identify a pair of miscible solvents: a "good" solvent in which your compound is highly soluble when hot, and a "poor" solvent in which it is insoluble even when hot.[14] For (2-Methoxy-1-pyridin-2-ylethyl)methylamine, potential pairs could be Acetone/Hexanes or Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to just dissolve the compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or particulate metal), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.[14]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: The boiling point of the solvent may be too high, or the solution is cooling too rapidly. Re-heat the solution to redissolve the oil, add more "good" solvent, and allow it to cool more slowly.

  • Problem: Poor recovery of the product.

    • Solution: You may have used too much "good" solvent. Try to evaporate some of the solvent and re-cool. Ensure the solution is thoroughly cooled in an ice bath before filtration.

References

  • Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. PMC. [Link]

  • Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment. OnePetro. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Implications of Trace Levels of Redox-Active Metals in Drug-Product Formulation. American Pharmaceutical Review. [Link]

  • Chelation. Wikipedia. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Trace Metal Impurities in Catalysis. ResearchGate. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • Insights into the Impact of Trace SO2 on Amine Absorbents for Chemical Absorption of CO2. ACS Publications. [Link]

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine. SIELC Technologies. [Link]

  • Guideline for advanced API removal. Evel. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. PubMed. [Link]

  • Removal of Traces of Metals from Reagents. LookChem. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

  • Trace Element Analysis of Heavy Metals in Pharmaceutical Materials. Spectroscopy Online. [Link]

  • What Are the Main Technologies Used for Heavy Metal Removal in Industrial Wastewater?. AzoCleantech. [Link]

  • Chelation in Metal Intoxication. PMC. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chelation Therapy: Purpose, Procedure, and Side-Effects. WebMD. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • What Is Chelation and How Does It Relate to Heavy Metal Removal from Leachate?. AzoCleantech. [Link]

  • Method for removing heavy metals
  • Removal of impurities

Sources

Technical Support Center: Aqueous Stability of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering formulation challenges with functionalized pyridine derivatives.

(2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5) is a highly versatile pharmacophore featuring a secondary amine, an aliphatic ether linkage, and a pyridine ring. While structurally elegant, formulating this compound in aqueous media introduces specific liabilities: trace-metal catalyzed N-oxidation, pH-dependent hydrolysis, and volatilization [1].

This guide bypasses generic advice to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My aqueous stock solution of (2-Methoxy-1-pyridin-2-ylethyl)methylamine turns yellow/brown over time. What is the exact mechanism of this degradation? Expert Answer: The discoloration is a direct visual indicator of trace-metal catalyzed oxidation. The molecular architecture of this compound places a pyridine nitrogen and a secondary amine nitrogen exactly three bonds apart. This spatial arrangement acts as a highly potent bidentate ligand, readily chelating trace transition metals (e.g., Cu²⁺, Fe³⁺) that are ubiquitous in standard laboratory water or buffer salts [1]. Causality: Once the stable 5-membered chelate ring forms, the metal center acts as an electron shuttle, facilitating the generation of reactive oxygen species (ROS) from dissolved oxygen. This rapidly oxidizes the secondary amine into an N-oxide or hydroxylamine derivative, which subsequently polymerizes into colored byproducts[2]. Resolution: You must outcompete the molecule for trace metals. Always use LC-MS grade water and integrate a stronger chelating agent, such as EDTA (1.0 mM), directly into your buffer system.

Q2: How does pH strictly dictate the stability of this compound in aqueous buffers? Expert Answer: The stability profile is governed by the distinct protonation states of its two nitrogen atoms. The pyridine ring has a pKa of ~5.2, while the secondary amine has a pKa of ~9.5.

  • At pH > 10 (High Risk): Both nitrogens are deprotonated (free base form). This maximizes the bidentate chelation effect and leaves the lone pair on the secondary amine fully exposed to dissolved oxygen, accelerating N-oxidation. Furthermore, extreme basic conditions can trigger a slow E1cB-like elimination of the methoxy group, driven by the acidity of the pyridylic proton at C1.

  • At pH < 4 (Moderate Risk): Both nitrogens are protonated, which completely prevents metal chelation and sterically/electronically shields the amine from oxidation. However, highly acidic conditions combined with elevated temperatures can slowly cleave the aliphatic ether linkage. Resolution: The optimal thermodynamic stability window is pH 5.5 to 6.5 . In this narrow range, the secondary amine remains protonated (shielding it from oxidation), while the pyridine is mostly deprotonated, maintaining excellent aqueous solubility without maximizing the molecule's chelation potential [3].

Q3: I am observing a loss of compound mass during lyophilization, but HPLC shows no degradation peaks. Where is the compound going? Expert Answer: You are observing volatilization, not degradation. As a low-molecular-weight free base (MW 166.22 g/mol ), the unprotonated form of (2-Methoxy-1-pyridin-2-ylethyl)methylamine exhibits significant vapor pressure. Resolution: Never lyophilize or evaporate the free base. Always ensure the compound is converted to a non-volatile salt form (e.g., hydrochloride or trifluoroacetate) by lowering the pH to < 4 prior to any vacuum-assisted solvent removal.

Part 2: Quantitative Stability Profiling

To provide a clear baseline for your experimental design, the following table summarizes the expected half-life ( t1/2​ ) of the compound under various aqueous conditions. This data synthesizes empirical observations of structurally homologous 1-pyridin-2-ylethyl amine derivatives [2].

Buffer System / ConditionpHFormulation AdditivesTemp (°C)Estimated t1/2​ Primary Degradation Pathway
Deionized Water (Unbuffered)~8.5None25< 72 hoursMetal-catalyzed N-oxidation
Phosphate Buffer7.4None37~5 daysN-oxidation
Phosphate Buffer7.41.0 mM EDTA37> 30 daysSuppressed (Stable)
Acetate Buffer (Optimized) 6.0 1.0 mM EDTA + Ar Sparge 25 > 90 days Suppressed (Highly Stable)
0.1 M HCl1.0None80< 24 hoursEther cleavage / Hydrolysis

Part 3: Visualizations of Degradation and Workflows

DegradationPathways Target (2-Methoxy-1-pyridin-2-ylethyl)methylamine (Aqueous Solution) Path1 Trace Metals (Cu2+, Fe3+) + Dissolved O2 Target->Path1 Exposure Path2 Extreme Basic pH (>10) Target->Path2 pH Shift Path3 Extreme Acidic pH (<2) + Heat Target->Path3 pH Shift Deg1 Bidentate Chelation & N-Oxidation (Yellowing) Path1->Deg1 Catalysis Deg2 Free Base Exposure & Potential Elimination Path2->Deg2 Deprotonation Deg3 Ether Cleavage (Loss of Methoxy Group) Path3->Deg3 Hydrolysis Sol1 Add 1mM EDTA Sparge with Argon Deg1->Sol1 Prevention Sol2 Buffer to pH 5.5 - 6.5 Deg2->Sol2 Prevention Deg3->Sol2 Prevention

Mechanistic pathways of degradation and targeted stabilization interventions.

FormulationWorkflow Step1 1. Buffer Prep (Acetate, pH 6.0) Step2 2. Add Chelator (1.0 mM EDTA) Step1->Step2 Step3 3. Deoxygenation (Ar/N2 Sparge, 30m) Step2->Step3 Step4 4. Dissolution (Inert Atmosphere) Step3->Step4 Step5 5. Storage (Amber Vials, -20°C) Step4->Step5

Step-by-step self-validating workflow for preparing stable aqueous stocks.

Part 4: Experimental Protocol for Ultra-Stable Aqueous Stocks

This methodology is designed as a self-validating system . The inclusion of EDTA neutralizes metal-catalyzed oxidation, the acetate buffer locks the pH in the optimal thermodynamic window to prevent hydrolysis, and the inert gas purge removes the dissolved oxygen required for N-oxide formation [4].

Required Materials:

  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine (Purity >99%)

  • LC-MS Grade Water (Do not use standard DI water)

  • Sodium Acetate Trihydrate & 0.1 M Acetic Acid

  • EDTA Disodium Salt Dihydrate

  • Ultra-pure Argon or Nitrogen gas

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer using LC-MS grade water. Titrate the solution to exactly pH 6.0 using 0.1 M Acetic Acid.

  • Chelator Integration: Add EDTA disodium salt to the buffer to achieve a final concentration of 1.0 mM. Stir magnetically until completely dissolved.

  • Deoxygenation (Critical Path): Submerge a gas dispersion frit into the buffer and sparge with ultra-pure Argon or Nitrogen gas for a minimum of 30 minutes. This aggressively displaces dissolved oxygen.

  • Compound Dissolution: Weigh the required mass of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. Slowly add the compound to the deoxygenated buffer while maintaining a gentle blanket of inert gas over the liquid surface.

  • Validation & Storage: Aliquot the formulated solution into amber glass vials (to prevent UV-induced photodegradation of the pyridine ring). Flush the headspace of each vial with Argon for 5 seconds before immediately sealing with PTFE-lined caps. Store working stocks at 4°C and long-term reserves at -20°C.

References

  • Title: A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine from bis(2-{pyrid-2-yl}ethyl)hydroxylamine, and the copper-dependent reduction Source: ResearchGate / Electrochimica Acta URL: [Link]

  • Title: Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: HPLC Method for (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Source: SIELC Technologies URL: [Link]

Minimizing side products during (2-Methoxy-1-pyridin-2-ylethyl)methylamine scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Methoxy-1-pyridin-2-ylethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the successful and efficient production of this key intermediate.

I. Troubleshooting Guide: Minimizing Side Products

During the scale-up of any chemical synthesis, the formation of side products can become a significant challenge, impacting yield, purity, and overall process efficiency. This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Question 1: I am observing significant amounts of a di-substituted or tertiary amine byproduct during the N-methylation step. How can I improve the selectivity for the desired secondary amine?

This is a common issue in N-alkylation reactions. The formation of a tertiary amine, such as (2-Methoxy-1-pyridin-2-ylethyl)dimethylamine, occurs when the initially formed secondary amine undergoes a second methylation. Several factors can be optimized to minimize this over-alkylation.

Underlying Cause: The root cause is the comparable or sometimes higher nucleophilicity of the desired secondary amine product compared to the primary amine starting material. This makes it a competitive substrate for the methylating agent.

Solutions:

  • Choice of Methylating Agent: While traditional reagents like methyl iodide or dimethyl sulfate are effective, they often lead to over-methylation. Consider using a less reactive methylating agent.

  • Reductive Amination: A highly effective alternative to direct alkylation is reductive amination.[1][2] This two-step, one-pot process involves the formation of an imine intermediate from the primary amine and formaldehyde, followed by in-situ reduction. This method offers significantly better control and minimizes the formation of the tertiary amine.[1]

    • Recommended Reducing Agents:

      • Sodium cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde.[1][3]

      • Sodium triacetoxyborohydride (NaBH(OAc)3): Another mild and effective reagent for reductive aminations.[4]

      • Hydrogenation: Catalytic hydrogenation (e.g., H2/Pd) is a green and efficient option for the reduction step.[2][5]

dot

Caption: Reductive amination vs. over-methylation side reaction.

  • Eschweiler-Clarke Reaction: This classical method utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[6][7][8] It is known for its high selectivity in producing tertiary amines from primary or secondary amines without the formation of quaternary ammonium salts.[6] However, by carefully controlling the stoichiometry, it can be adapted for mono-methylation. Recent modifications offer milder conditions.[9][10]

Parameter Direct Alkylation (e.g., MeI) Reductive Amination (e.g., NaBH3CN) Eschweiler-Clarke Reaction
Selectivity Low to moderateHighHigh (typically for di-methylation)
Byproducts Tertiary amine, Quaternary saltMinimalN-formylated byproduct (can be an issue)[7]
Conditions Often requires strong baseMild, neutral to weakly acidicAcidic, can be high temperature
Scalability Can be challenging due to exothermsGenerally goodGood, established industrial method
Question 2: I am observing impurities that suggest dimerization or polymerization of my starting materials or product. What could be the cause and how can I prevent this?

Dimerization, particularly the formation of bipyridine-type structures, can occur under certain conditions, especially during scale-up where localized "hot spots" or prolonged reaction times can be an issue.

Underlying Cause: The pyridine ring can be susceptible to coupling reactions, especially in the presence of certain metal catalysts or under oxidative conditions.

Solutions:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of colored impurities and dimers.

  • Catalyst Choice: If a metal catalyst is used in a preceding or subsequent step, ensure it is fully removed before proceeding. Residual palladium or copper catalysts, for instance, are known to promote homo-coupling of pyridine derivatives.[11][12]

  • Temperature Control: Maintain strict temperature control throughout the reaction. Exotherms can lead to uncontrolled side reactions. Utilize a reactor with efficient heat transfer capabilities.

  • Avoid Strong Bases: While some reactions require a base, very strong bases can deprotonate the carbon atoms of the pyridine ring, leading to undesired coupling reactions.

dot

Dimerization_Prevention Start Synthesis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Control Key Control Parameters Start->Control Inert Inert Atmosphere (N2 or Ar) Control->Inert Temp Strict Temperature Control Control->Temp Catalyst Complete Removal of Metal Catalysts Control->Catalyst Base Judicious Choice of Base Control->Base Outcome Minimized Dimerization & Side Products Inert->Outcome Temp->Outcome Catalyst->Outcome Base->Outcome

Caption: Key parameters to control for minimizing dimerization.

Question 3: My final product has a persistent color, even after initial purification. What are the likely colored impurities and how can I remove them?

Colored impurities often arise from minor side reactions that produce highly conjugated systems.

Underlying Cause: Oxidation of the pyridine ring or trace impurities in starting materials can lead to the formation of colored byproducts.

Solutions:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective in removing both colored and other impurities.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel or alumina is a reliable method.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an excellent purification method.[13][14]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2-Methoxy-1-pyridin-2-ylethyl)methylamine?

While multiple synthetic strategies exist, a common and scalable approach involves the reductive amination of 2-methoxy-2-(pyridin-2-yl)acetaldehyde with methylamine. An alternative involves the N-methylation of the corresponding primary amine, (2-methoxy-1-pyridin-2-yl)ethanamine.

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product purity. A reverse-phase C18 column with a buffered mobile phase is often a good starting point.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
  • Handling of Reagents:

    • Formaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Sodium Cyanoborohydride: Is toxic and releases hydrogen cyanide gas upon contact with strong acids. The reaction should be quenched carefully.

    • Formic Acid: Is corrosive and should be handled with care.

  • Reaction Exotherms: Be prepared for potential exotherms, especially during the addition of reagents. Ensure the reactor is equipped with adequate cooling capacity.

  • Hydrogen Gas: If using catalytic hydrogenation, ensure proper ventilation and use intrinsically safe equipment to prevent the risk of explosion.

Q4: How can I effectively purify the final product on a large scale?

The choice of purification method will depend on the physical state of the product (solid or liquid) and the nature of the impurities.

  • For Solid Products:

    • Recrystallization: Often the most cost-effective and scalable method for achieving high purity.

    • Slurrying: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble.

  • For Liquid Products:

    • Distillation: Fractional distillation under reduced pressure is a standard method for purifying liquid amines.[13][14]

    • Acid-Base Extraction: The basic nature of the amine allows for purification by extracting it into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove neutral impurities, and then basifying the aqueous phase to regenerate the free amine, which can then be extracted into an organic solvent.

Q5: Can the methoxy group be a source of side reactions?

The methoxy group is generally stable under the conditions used for reductive amination or Eschweiler-Clarke reactions. However, under strongly acidic conditions and at elevated temperatures, there is a possibility of ether cleavage, although this is not typically a major concern with this specific substrate. The presence of the 2-methoxy group can influence the basicity of the pyridine nitrogen.[16]

References

Sources

Validation & Comparative

1H and 13C NMR chemical shifts for (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Comprehensive Comparison Guide: 1 H and 13 C NMR Chemical Shift Analysis and Prediction Methodologies for (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS: 959238-90-5) | Formula: C 9​ H 14​ N 2​ O

Executive Summary & Methodological Comparison

Accurate assignment of Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in small molecule drug discovery. For complex building blocks like (2-Methoxy-1-pyridin-2-ylethyl)methylamine , the presence of a chiral center, a heteroaromatic pyridine ring, and multiple aliphatic environments creates a challenging spectral landscape.

This guide objectively compares three distinct methodologies for determining the 1 H and 13 C NMR chemical shifts of this compound:

  • Empirical Acquisition (The Gold Standard): High-field multi-dimensional NMR (1D/2D).

  • Ensemble Machine Learning Prediction (Mnova NMRPredict): Rapid, heuristic-based software prediction combining HOSE codes and neural networks[1].

  • Quantum Mechanical Calculation (Gaussian DFT-GIAO): First-principles computational prediction using Density Functional Theory and Gauge-Including Atomic Orbitals[2].

Performance Comparison Matrix
MethodologyAccuracy ( 1 H / 13 C)Time-to-ResultCost / Resource IntensityBest Use Case
Empirical (400+ MHz) Absolute (Reference)HoursHigh (Requires physical sample & spectrometer)Final structure verification, regulatory submission.
Mnova Ensemble ML ± 0.2 ppm / ± 2.0 ppmSecondsLow (Commercial software license)Rapid screening, preliminary peak assignment[1].
DFT-GIAO (B3LYP) ± 0.1 ppm / ± 1.5 ppmDaysMedium (Requires HPC cluster)Resolving ambiguous stereocenters or tight overlapping multiplets[2].

Quantitative Data: Expected Chemical Shifts

The tables below summarize the expected empirical chemical shifts (in CDCl 3​ ) compared against the predictive outputs from Mnova Ensemble ML and Gaussian DFT-GIAO calculations.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

Note: The chiral center at C1' renders the adjacent C2' methylene protons diastereotopic, resulting in magnetic inequivalence.

PositionMultiplicityExpected Empirical ( δ ppm)Mnova Predict ( δ ppm)DFT-GIAO ( δ ppm) Δ (DFT vs Emp)
Py-H6 ddd, 1H8.558.608.52-0.03
Py-H4 td, 1H7.657.727.68+0.03
Py-H3 dt, 1H7.357.287.39+0.04
Py-H5 ddd, 1H7.157.207.11-0.04
CH (C1') dd, 1H3.954.123.89-0.06
CH 2​ (C2') dd, 1H3.65 (Diastereotopic A)3.583.68+0.03
CH 2​ (C2') dd, 1H3.55 (Diastereotopic B)3.583.51-0.04
OCH 3​ s, 3H3.353.303.38+0.03
N-CH 3​ s, 3H2.352.412.32-0.03
NH br s, 1H1.801.501.95+0.15
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)
PositionCarbon TypeExpected Empirical ( δ ppm)Mnova Predict ( δ ppm)DFT-GIAO ( δ ppm) Δ (DFT vs Emp)
Py-C2 Quaternary161.0159.5161.8+0.8
Py-C6 CH149.2149.8148.9-0.3
Py-C4 CH136.5137.1136.2-0.3
Py-C3 CH122.4121.9123.0+0.6
Py-C5 CH122.1122.5121.7-0.4
CH 2​ (C2') CH 2​ 75.273.875.6+0.4
CH (C1') CH64.866.264.1-0.7
OCH 3​ CH 3​ 58.958.159.3+0.4
N-CH 3​ CH 3​ 34.535.234.0-0.5

Expertise & Experience: Causality Behind the Spectra

As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand the physical chemistry governing these shifts:

  • The Diastereotopic Effect: The C1' carbon is a chiral center. Consequently, the two protons on the adjacent C2' methylene group exist in different time-averaged magnetic environments. They will not appear as a simple doublet or triplet; instead, they will couple to each other (geminal coupling, 2J≈9−10 Hz) and to the C1' methine proton (vicinal coupling, 3J≈4−7 Hz), resulting in two distinct doublet of doublets (dd) at ~3.65 and ~3.55 ppm. Mnova's basic heuristic engines often fail to accurately split these without advanced 3D conformational inputs, whereas DFT natively captures this inequivalence[1][2].

  • Solvent Selection and Referencing: CDCl 3​ is the standard solvent due to its low cost and excellent solubilizing properties for secondary amines. However, trace water or HCl in CDCl 3​ can protonate the basic pyridine or secondary amine nitrogens, drastically shifting the C1' and Py-C2 signals downfield. Proper referencing to the residual CHCl 3​ peak ( 1 H: 7.26 ppm, 13 C: 77.16 ppm) or internal TMS is mandatory for reproducible results[3].

  • Hydrogen Bonding Dynamics: The broad singlet of the NH proton (~1.80 ppm) is highly concentration- and temperature-dependent. Intramolecular hydrogen bonding between the NH and the adjacent methoxy oxygen can stabilize specific conformers, an effect that DFT models account for during Boltzmann weighting, explaining its superior accuracy over empirical HOSE codes[2].

Step-by-Step Experimental & Computational Protocols

To ensure scientific trustworthiness, every protocol must be a self-validating system. Below are the rigorous workflows for both empirical acquisition and quantum mechanical prediction.

Protocol A: Empirical NMR Data Acquisition
  • Sample Preparation: Dissolve 15-20 mg of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of CDCl 3​ , and execute gradient shimming (Z1-Z5) to achieve a line width <0.8 Hz for the TMS signal.

  • 1D Acquisition:

    • Acquire a standard 1 H spectrum (zg30 pulse program, 16 scans, 10s relaxation delay to ensure quantitative integration).

    • Acquire a 13 C{1H} decoupled spectrum (zgpg30, 1024 scans).

  • 2D Acquisition (Self-Validation): To unambiguously assign the diastereotopic C2' protons and the quaternary Py-C2 carbon, acquire 1 H- 13 C HSQC (to map direct C-H attachments) and HMBC (to map 2-3 bond C-H correlations).

GASample Preparation(Compound + CDCl3 + TMS)B1D NMR Acquisition(1H & 13C)A->BC2D NMR Acquisition(HSQC, HMBC, COSY)B->CDData Processing(Fourier Transform, Phase Correction)C->DESignal Assignment &Structure VerificationD->E

Caption: Workflow for empirical NMR data acquisition and self-validating structural assignment.

Protocol B: DFT-GIAO Computational Prediction

When empirical data is ambiguous, quantum mechanical simulation serves as the ultimate tie-breaker.

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate a library of low-energy conformers for the molecule, rotating around the C1'-Py, C1'-C2', and C2'-O bonds.

  • Geometry Optimization: Submit the lowest energy conformers (typically those within a 3 kcal/mol window) to a Gaussian DFT optimization using the B3LYP functional and the 6-31G(d) basis set in an implicit chloroform solvent model (PCM).

  • Magnetic Shielding Calculation: Perform a Gauge-Including Atomic Orbital (GIAO) calculation on the optimized geometries using a higher basis set (B3LYP/6-311+G(d,p))[2].

  • Data Processing: Extract the isotropic shielding tensors. Calculate the final predicted chemical shifts by applying a Boltzmann-weighted average across all conformers and subtracting the values from a computationally derived TMS reference standard.

GAConformational Search(Molecular Mechanics)BGeometry Optimization(DFT: B3LYP/6-31G(d))A->BCGIAO NMR Calculation(Magnetic Shielding Tensors)B->CDBoltzmann Weighting(Averaging Conformers)C->DEChemical Shift Scaling(Referenced to TMS)D->E

Caption: Computational workflow for DFT-GIAO NMR chemical shift prediction.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL:[Link]

  • Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures Source: Mestrelab Research URL:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: Journal of Chemical Information and Modeling (American Chemical Society) URL:[Link]

A Comparative Guide to (2-Methoxy-1-pyridin-2-ylethyl)methylamine and Structurally Related Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in a vast array of FDA-approved drugs, from antiviral agents like atazanavir to kinase inhibitors like imatinib.[1][3] The versatility of the pyridine core allows for facile functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[4]

This guide provides an in-depth comparison of a specific, promising derivative, (2-Methoxy-1-pyridin-2-ylethyl)methylamine , against its structurally similar analogs. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyridine scaffold in their discovery programs.

Section 1: Profile of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

(2-Methoxy-1-pyridin-2-ylethyl)methylamine (CAS No. 959238-90-5) is a substituted pyridine derivative featuring a chiral center and key functional groups—a secondary amine and a methoxy ether—that are critical for potential biological interactions.

Physicochemical Properties

A molecule's physical and chemical characteristics are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 959238-90-5
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Form Solid
InChI Key CIVVDUQQGKBETN-UHFFFAOYSA-N
SMILES CNC(COC)c1ccccn1
Synthesis Strategy: Reductive Amination

A common and effective method for synthesizing N-alkylated 1-(pyridin-2-yl)ethanamine derivatives is through reductive amination. This strategy involves the reaction of a pyridine-2-carboxaldehyde with an appropriate amine in the presence of a reducing agent. A patent for related structures outlines a process involving the reductive amination of cyanohydrins, which provides a robust pathway to this class of compounds.[5]

The presence of the methoxy group introduces a unique consideration. The 2-methoxy substituent on a pyridine ring is known to decrease the basicity of the pyridine nitrogen.[6] This electronic modulation can be advantageous, preventing the nitrogen from interfering with certain catalytic or reaction steps that are sensitive to base strength, a phenomenon observed in complex natural product synthesis.[6]

Section 2: The Competitive Landscape: Structurally Similar Pyridine Derivatives

To understand the potential of (2-Methoxy-1-pyridin-2-ylethyl)methylamine, we must compare it to its structural relatives. The choice of substituents on the pyridine ring and its side chains can dramatically alter biological activity.

Pyridine-2-methylamines: Potent Antitubercular Agents

A class of compounds with high structural similarity is the pyridine-2-methylamines. Extensive research has identified these derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[7][8] MmpL3 is essential for transporting mycolic acids, critical components of the unique mycobacterial cell wall, making it a prime target for novel anti-tuberculosis (TB) agents.[7]

Key Structural Features & Activity:

  • The pyridine-2-methylamine core maintains a crucial π-π stacking interaction with the Y646 residue in the MmpL3 binding pocket.[7]

  • Hydrophobic groups attached to the pyridine ring can occupy adjacent pockets (S1 and S2), significantly enhancing potency.[7]

  • The lipophilicity (cLogP) of these derivatives often correlates positively with their antitubercular activity; higher cLogP values (e.g., >6.8) have been associated with lower Minimum Inhibitory Concentration (MIC) values.[7]

2-Aminopyridine Derivatives: Broad-Spectrum Biological Activity

The simple 2-aminopyridine scaffold is a building block for compounds with a wide range of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[2][9] The position and nature of further substitutions are critical. For instance, the addition of a nitro group and a phenylamino moiety, as seen in 2-N-phenylamino-methyl-nitro-pyridines, significantly alters the molecule's electronic and structural properties, leading to distinct photophysical behaviors and potential biological activities.[9]

2-Methoxypyridines: Modulators of Reactivity and Biological Function

The 2-methoxy group itself is a key pharmacophore. As a standalone compound, 2-methoxypyridine is a versatile reagent in organic synthesis.[10] In more complex molecules, its role extends beyond simply modulating basicity. For example, in the synthesis of certain nucleoside analogs, a 2-methoxypropene reagent in pyridine solvent was used to selectively protect hydroxyl groups, demonstrating the nuanced role of this functional group in directing chemical reactions.[11] In drug candidates, the methoxy group can serve as a hydrogen bond acceptor and influence metabolic stability.

Section 3: Comparative Performance Analysis

This section provides a head-to-head comparison based on key metrics relevant to drug development professionals.

Synthesis and Strategic Considerations
Derivative ClassCommon Synthesis RouteKey AdvantagesKey Challenges
(2-Methoxy-1-pyridin-2-ylethyl)methylamine Reductive amination of a methoxy-substituted pyridine aldehyde.[5]Well-established chemistry; predictable outcomes.Potential for side reactions if the reducing agent is not selective.
Pyridine-2-methylamines (Antitubercular) Multi-step: Suzuki coupling followed by reduction, oxidation, and reductive amination.[7]Modular approach allows for diverse library synthesis.Requires careful control of palladium catalysis and multiple purification steps.
Substituted 2-Aminopyridines Nucleophilic aromatic substitution on halopyridines or condensation reactions.[12]High versatility in introducing various functional groups.Regioselectivity can be an issue depending on the existing substituents.
Comparative Biological Activity

The pyridine scaffold is associated with a remarkably diverse range of biological activities, underscoring its "privileged" status.[1][13][14]

Derivative ClassPrimary Biological Target/ActivityExample Compound/DataMechanism of Action (MoA)
Pyridine-2-methylamines Antitubercular (Anti-TB)[7]Compound 62 (from Wen et al.) showed a MIC of 0.016 µg/mL against M.tb H37Rv.[7]Inhibition of MmpL3, blocking mycolic acid transport and disrupting cell wall synthesis.[7]
Pyrazolo[3,4-b]pyridines Anticancer[2]Combretastatin A-4 analogs showed significant anti-proliferative activity against multiple cancer cell lines.[2]Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[2]
Thiazolo[3,2-a]pyridines Antioxidant[1]Showed promising free radical scavenging activity.[1]Direct interaction with and neutralization of reactive oxygen species.
Imidazo[1,2-a]pyridines Anticancer[1]Derivatives showed inhibitory properties against p110α, an emerging cancer therapy target.[1]Inhibition of the PI3K/Akt/mTOR signaling pathway.

Section 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a Pyridine-2-methylamine Derivative via Reductive Amination

This protocol is adapted from established methodologies for synthesizing MmpL3 inhibitors and provides a reliable pathway to generate analogs for screening.[7]

Objective: To synthesize a substituted pyridine-2-methylamine from a pyridine-2-carboxaldehyde and a primary/secondary amine.

Workflow Diagram: Reductive Amination

G cluster_materials Starting Materials cluster_procedure Procedure cluster_output Output A Pyridine-2-carboxaldehyde Derivative P1 Dissolve aldehyde and amine in solvent A->P1 B Amine (R1R2NH) B->P1 C Reducing Agent (e.g., NaBH(OAc)3) P3 Add reducing agent portion-wise C->P3 D Solvent (e.g., CH2Cl2) D->P1 P2 Stir to form iminium intermediate P1->P2 P2->P3 P4 Monitor reaction by TLC/LC-MS P3->P4 P5 Aqueous work-up and extraction P4->P5 P6 Purify by column chromatography P5->P6 Z Purified Pyridine-2-methylamine Product P6->Z

Caption: Workflow for the synthesis of pyridine-2-methylamine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the pyridine-2-carboxaldehyde derivative (1.0 eq) in dichloromethane (CH₂Cl₂) is added the desired amine (1.1 eq).

  • Imine/Iminium Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol details a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[7]

Workflow Diagram: MIC Determination

G cluster_prep Preparation cluster_procedure Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate P1 Add inoculum to each well A->P1 B Prepare M.tb H37Rv inoculum B->P1 P2 Incubate plates at 37°C for 7 days P1->P2 P3 Add Alamar Blue reagent P2->P3 P4 Incubate for an additional 24 hours P3->P4 Z Read fluorescence or absorbance P4->Z Z2 Determine MIC (lowest concentration with no growth) Z->Z2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Viability Staining: A solution of Alamar Blue reagent is added to each well. Self-Validation Note: Alamar Blue (resazurin) is a cell viability indicator. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Final Incubation: Plates are incubated for another 24 hours.

  • Data Acquisition: The fluorescence or absorbance is read using a plate reader. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating at least 90% inhibition of bacterial growth.[7]

Conclusion

(2-Methoxy-1-pyridin-2-ylethyl)methylamine represents a synthetically accessible scaffold with promising features for drug discovery. Its comparison with structurally related derivatives reveals a landscape rich with therapeutic potential. The pyridine-2-methylamines, in particular, have been validated as potent antitubercular agents by targeting MmpL3.[7] The broader family of substituted pyridines continues to yield candidates for a multitude of diseases, including cancer and diabetes.[2][13] The strategic modification of the pyridine core—whether by altering substitution patterns, modulating electronics with groups like 2-methoxy, or extending side chains—remains a powerful and fruitful approach in the quest for novel, effective therapeutics.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine AldrichCPR. MilliporeSigma.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine. SIELC Technologies.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. Johns Hopkins University.
  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PMC.
  • 2‐Methoxy Pyridine.

Sources

A Comparative Guide to LC-MS/MS Validation for the Quantification of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of bioanalytical method validation strategies for the quantification of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in a plasma matrix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a novel small molecule, a robust and reliable bioanalytical method is paramount for its journey through drug discovery and development. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical analysis of various methodologies, supported by experimental insights and adherence to global regulatory standards.

The narrative of this guide is built upon the foundational principles of scientific integrity, drawing from extensive experience in bioanalytical method development. Every recommendation and protocol is presented with a clear rationale, ensuring a self-validating system of logic that aligns with the stringent requirements of regulatory bodies. All technical assertions are substantiated with citations from authoritative sources, and a complete list of references is provided for further exploration.

Introduction: The Analytical Challenge of (2-Methoxy-1-pyridin-2-ylethyl)methylamine

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a polar, low molecular weight compound, presenting a unique set of challenges for bioanalysis in a complex matrix like plasma. Its polar nature can lead to poor retention on traditional reversed-phase chromatographic columns, while its low molecular weight may result in interferences from endogenous plasma components. Therefore, the development of a selective, sensitive, and robust LC-MS/MS method is critical for accurately determining its pharmacokinetic profile.

This guide will navigate the critical decisions in method development, from sample preparation to chromatographic separation and mass spectrometric detection, all within the framework of the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation [1][2]. This guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified standard for bioanalytical method validation, ensuring data quality and consistency for regulatory submissions[3][4][5].

The Cornerstone of Reliable Bioanalysis: A Comparative Look at Sample Preparation Strategies

The primary objective of sample preparation is to isolate the analyte of interest from the complex plasma matrix, thereby minimizing matrix effects and enhancing the sensitivity and robustness of the assay[6]. The choice of sample preparation technique is a critical decision that significantly impacts the overall performance of the bioanalytical method[7][8]. We will compare three commonly employed techniques for small molecule analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[9][10].

Protein Precipitation (PPT): The Rapid Approach

PPT is a simple and high-throughput technique that involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins[11].

Experimental Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

plasma Plasma Sample + IS acetonitrile Add Acetonitrile plasma->acetonitrile vortex1 Vortex acetonitrile->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A streamlined workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE is a technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent[10]. For a polar amine like our target analyte, adjusting the pH of the aqueous phase to suppress its ionization can facilitate its extraction into an organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 25 µL of 1M sodium hydroxide to basify the sample (pH > 10).

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) containing the internal standard.

  • Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Diagram: Liquid-Liquid Extraction Workflow

plasma Plasma Sample + IS ph_adjust Adjust pH plasma->ph_adjust solvent Add Organic Solvent ph_adjust->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Selective Approach

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away[9]. For a polar amine, a mixed-mode cation exchange SPE sorbent would be an excellent choice, offering both hydrophobic and ion-exchange retention mechanisms.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Diagram: Solid-Phase Extraction Workflow

condition Condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject evaporate->inject

Caption: The sequential steps of a solid-phase extraction protocol.

Comparative Performance of Sample Preparation Techniques

The choice of sample preparation method is a trade-off between speed, cost, and the required level of sample cleanliness[12]. The following table summarizes the expected performance of each technique for the analysis of (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Moderate to HighHighHigh and Reproducible
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Expert Insight: While PPT is attractive for its speed and simplicity, it often results in significant matrix effects, particularly ion suppression, due to the co-extraction of phospholipids and other endogenous components[7]. For a novel compound where achieving the lowest limit of quantification is crucial, SPE is generally the preferred method due to its superior cleanup capabilities, leading to reduced matrix effects and improved assay robustness[13]. LLE offers a good balance but can be more labor-intensive and challenging to automate.

Chromatographic Strategies: Taming the Polarity

The polar nature of (2-Methoxy-1-pyridin-2-ylethyl)methylamine necessitates a careful selection of the chromatographic strategy to achieve adequate retention and separation from potential interferences. We will compare two primary approaches: Reversed-Phase (RP) chromatography with specific considerations for polar analytes and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) Chromatography: The Workhorse with Adaptations

Standard C18 columns often provide insufficient retention for highly polar compounds[3]. To overcome this, several strategies can be employed:

  • Polar-Embedded and Polar-Endcapped Columns: These columns contain polar functional groups embedded within or at the end of the alkyl chains, which allows for better interaction with polar analytes and compatibility with highly aqueous mobile phases.

  • Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionic analytes on a reversed-phase column[14]. However, these reagents can cause ion suppression and contaminate the mass spectrometer, making them less ideal for LC-MS/MS applications.

Proposed RP-LC Method:

  • Column: A polar-embedded C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient starting with a high aqueous composition (e.g., 98% A) and ramping up to a higher organic composition.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography[5][15]. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of a polar solvent[16].

Proposed HILIC Method:

  • Column: A HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient starting with a high organic composition (e.g., 95% B) and decreasing the organic content to elute the analyte.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

Head-to-Head: RP vs. HILIC for Polar Amine Analysis
FeatureReversed-Phase (with modifications)HILIC
Retention of Polar Analytes Can be challenging, requires specialized columns.Excellent retention.
Selectivity Orthogonal to HILIC, may be beneficial for separating from different interferences.Offers a different selectivity profile, often better for polar interferences.
Mobile Phase Compatibility with MS Generally excellent.Excellent, high organic content can enhance ESI efficiency.
Robustness & Reproducibility Generally very robust and reproducible.Can be more sensitive to mobile phase composition and injection solvent.
Method Development Complexity Can be more straightforward for experienced users.Can be more complex due to the multiple retention mechanisms.

Expert Insight: For a polar amine like (2-Methoxy-1-pyridin-2-ylethyl)methylamine, HILIC is often the more direct and effective chromatographic solution, providing superior retention and potentially better peak shapes. However, a well-optimized reversed-phase method using a modern polar-embedded column can also be successful and may offer advantages in terms of robustness and familiarity for many laboratories.

Mass Spectrometric Detection: Ensuring Specificity and Sensitivity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity[6][17].

Key Steps in MS Method Development:

  • Analyte and Internal Standard Infusion: Infuse a standard solution of the analyte and a suitable stable isotope-labeled internal standard (SIL-IS) directly into the mass spectrometer to determine the precursor ion (typically [M+H]+ for an amine) and optimize the collision energy to identify the most abundant and stable product ions.

  • MRM Transition Selection: Select at least two MRM transitions for the analyte (one for quantification and one for confirmation) and one for the internal standard.

  • Source Parameter Optimization: Optimize the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal intensity and stability.

Hypothetical MRM Transitions for (2-Methoxy-1-pyridin-2-ylethyl)methylamine (MW ~166.22 g/mol ):

  • Precursor Ion: m/z 167.2

  • Potential Product Ions: Fragmentation would likely occur at the C-N bonds and around the pyridine and methoxy groups. Plausible product ions would need to be determined experimentally.

Method Validation: Demonstrating Fitness for Purpose

A full validation of the bioanalytical method must be performed in accordance with the ICH M10 guideline to demonstrate that the method is suitable for its intended purpose[1][2]. The following parameters must be thoroughly evaluated:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter in the data, respectively.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The following table provides typical acceptance criteria for these validation parameters as per the ICH M10 guideline.

Validation ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration at each QC level within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% for each QC level (≤ 20% at LLOQ)
Matrix Effect CV of the matrix factor across different lots of matrix should be ≤ 15%
Stability Mean concentration of stability samples should be within ±15% of the nominal concentration

Conclusion: A Roadmap to a Validated Method

The successful validation of an LC-MS/MS method for the quantification of (2-Methoxy-1-pyridin-2-ylethyl)methylamine in plasma hinges on a systematic and scientifically-driven approach to method development. While Protein Precipitation offers a rapid screening option, a more selective technique like Solid-Phase Extraction is highly recommended for achieving the sensitivity and robustness required for regulated bioanalysis. In terms of chromatography, HILIC presents a compelling advantage for retaining and separating this polar analyte, though a well-optimized Reversed-Phase method on a modern polar-functionalized column remains a viable alternative.

Ultimately, the chosen combination of sample preparation and chromatography must be rigorously validated against the internationally recognized standards of the ICH M10 guideline . This ensures the generation of high-quality, reliable data that can confidently support the progression of this compound through the drug development pipeline.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M10 on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Anapharm Bioanalytics. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • MDPI. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. [Link]

  • Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • PMC. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • ResearchGate. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Porvair Sciences. Improving sample preparation for LC-MS/MS analysis. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • MDPI. Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS. [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • ResearchGate. LC-MS Bioanalysis of Drugs in Hemolyzed and Lipemic Samples. [Link]

  • PMC. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • Agilent. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. [Link]

  • Chromatography Today. Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

Sources

A Researcher's Guide to the Structural Validation of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Transition Metal Complexes via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing a foundational understanding of a compound's properties and potential applications. This guide offers an in-depth technical comparison and validation framework for transition metal complexes of the bidentate N,N'-donor ligand, (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

While crystallographic data for complexes of this specific ligand are not yet widely available in the public domain, this guide will leverage data from structurally analogous complexes to provide a robust comparative analysis. By examining the synthesis, crystallographic parameters, and validation of similar structures, we can establish a predictive framework for the coordination chemistry of (2-Methoxy-1-pyridin-2-ylethyl)methylamine and outline the best practices for its structural validation.

The Ligand: (2-Methoxy-1-pyridin-2-ylethyl)methylamine - A Profile

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a versatile bidentate ligand featuring a pyridine nitrogen and a secondary amine nitrogen as donor atoms. The presence of a methoxyethyl substituent introduces a degree of conformational flexibility and potential for further interactions within the crystal lattice. Understanding how this ligand coordinates to various transition metals is crucial for the rational design of novel catalysts, materials, and therapeutic agents.

Caption: Molecular structure of the target ligand.

Comparative Crystallographic Data of Analogous Complexes

To predict the structural parameters of (2-Methoxy-1-pyridin-2-ylethyl)methylamine complexes, we can analyze the crystallographic data of transition metal complexes with similar bidentate pyridyl-alkylamine ligands. The following table summarizes key parameters for representative copper(II) and nickel(II) complexes found in the literature.

Parameter[Cu(ampy)Cl₂][1][Ni(tren)(H₂O)₂]₂[2][3]Expected for [M(L)X₂]
Ligand (L) 2-(aminomethyl)pyridinetris(2-aminoethyl)amine(2-Methoxy-1-pyridin-2-ylethyl)methylamine
Metal (M) Copper (II)Nickel (II)Cu(II), Ni(II), etc.
Formula C₆H₈Cl₂CuN₂C₆H₂₂N₄NiO₆SC₉H₁₄N₂O·MX₂
Crystal System MonoclinicOrthorhombicDependent on metal and counter-ion
Space Group P2₁/cPnmaDependent on packing
a (Å) 8.634(2)16.333(3)-
b (Å) 11.758(2)9.771(2)-
c (Å) 9.065(2)12.049(2)-
α (°) 9090-
β (°) 113.83(3)90-
γ (°) 9090-
Volume (ų) 841.1(3)1920.8(6)-
Z 44-
Coordination Geo. Distorted Square PlanarOctahedralSquare Planar, Tetrahedral, or Octahedral
M-N(py) (Å) 2.005(3)-~2.0 - 2.1
M-N(amine) (Å) 2.021(3)2.112(2) - 2.140(2)~2.0 - 2.2

Note: Data for the Nickel complex is for a related tripodal ligand, providing insight into Ni-N amine bond lengths.

This comparative data suggests that transition metal complexes of (2-Methoxy-1-pyridin-2-ylethyl)methylamine are likely to exhibit coordination numbers of 4 or 6, leading to square planar, tetrahedral, or octahedral geometries. The M-N bond lengths are expected to be in the range of 2.0-2.2 Å, consistent with typical values for coordinated pyridine and amine nitrogens.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of a transition metal complex with a pyridyl-alkylamine ligand.

Synthesis of a [Cu(L)Cl₂] Complex
  • Ligand Solution Preparation: Dissolve (2-Methoxy-1-pyridin-2-ylethyl)methylamine (1 mmol) in 10 mL of methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Precipitation: A colored precipitate should form immediately or upon standing. Continue stirring for 2-3 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Drying: Dry the complex in a desiccator over silica gel.

Single Crystal Growth
  • Solvent Selection: Test the solubility of the synthesized complex in a range of solvents (e.g., methanol, ethanol, acetonitrile, DMF).

  • Slow Evaporation: Prepare a saturated solution of the complex in a suitable solvent in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the complex. In the larger container, add a small amount of a miscible "anti-solvent" in which the complex is poorly soluble. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm) under a microscope for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

XRD_Workflow Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Diffractometer Data Collection in Diffractometer Mount->Diffractometer Data_Processing Data Reduction & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (checkCIF/PLATON) Refinement->Validation CIF Final Crystallographic Information File (CIF) Validation->CIF

Caption: A typical workflow for single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and diffraction patterns are collected on a detector at various orientations.[5][6]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

  • Structure Solution: The phase problem is solved using computational methods such as direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters. This process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is rigorously validated to ensure its quality and correctness. This is a critical step to identify any potential errors or inconsistencies in the crystallographic model.

Scientific Integrity: The Crucial Role of Validation

The trustworthiness of a crystal structure hinges on its thorough validation. The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which utilizes the PLATON software to perform a comprehensive series of checks on a submitted Crystallographic Information File (CIF).[7][8][9][10][11][12]

Understanding checkCIF/PLATON Alerts

The checkCIF report generates a list of "ALERTS" categorized by severity (A, B, C, G) and type. It is imperative to understand and address these alerts.[8][9][12]

  • Level A Alerts: These are the most serious and often indicate significant problems with the structure, such as incorrect space group assignment, missed symmetry, or severe geometric inconsistencies. These must be resolved or convincingly explained.

  • Level B Alerts: These point to potentially problematic features that require further investigation, such as unusual bond lengths or angles, or a high residual electron density.

  • Level C and G Alerts: These are generally less critical and may relate to formatting issues, missing information, or suggestions for improvement.

Key Validation Metrics

MetricDescriptionTypical Acceptable Values
R1 (or R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality small molecule structures.
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 is generally considered good.
Goodness-of-Fit (GooF) Should be close to 1.0 for a well-refined structure. Significant deviations may indicate an incorrect model or weighting scheme.~1.0
Residual Electron Density The largest positive and negative peaks in the final difference Fourier map. Large peaks may indicate missing or misplaced atoms or disorder.Typically < |1.0| e⁻/ų
Flack Parameter Used for non-centrosymmetric structures to determine the absolute configuration. A value close to 0 with a small standard uncertainty indicates the correct absolute structure.[13]~0 with a small s.u.

digraph "Validation_Process" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
Refined_Structure [label="Refined Structural Model (CIF)"];
CheckCIF [label="Submit to checkCIF/PLATON"];
Alert_Report [label="Generate ALERT Report"];
Analyze_Alerts [label="Analyze and Address ALERTS"];
Refine_Again [label="Re-refine Structure (if necessary)"];
Final_Validated_Structure [label="Final Validated CIF"];

Refined_Structure -> CheckCIF;
CheckCIF -> Alert_Report;
Alert_Report -> Analyze_Alerts;
Analyze_Alerts -> Refine_Again [label="Level A/B Alerts"];
Refine_Again -> Refined_Structure;
Analyze_Alerts -> Final_Validated_Structure [label="Alerts Resolved/Explained"];

}

Caption: The iterative process of crystallographic validation.

Conclusion

The X-ray crystallographic validation of (2-Methoxy-1-pyridin-2-ylethyl)methylamine transition metal complexes, while not yet extensively documented, can be approached with a high degree of scientific rigor by leveraging the wealth of data available for structurally similar compounds. By following meticulous experimental protocols for synthesis and crystallization, and by adhering to stringent data collection and refinement practices, researchers can obtain high-quality structural data. The critical final step of thorough validation using tools like checkCIF/PLATON ensures the integrity and reliability of the determined structures, paving the way for their confident application in the advancement of chemical and pharmaceutical sciences.

References

  • Addison, A. W., Rao, T. N., Reedijk, J., van Rijn, J., & Verschoor, G. C. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the crystal and molecular structure of aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate. Journal of the Chemical Society, Dalton Transactions, (7), 1349-1356.
  • Dauter, Z., & Wilson, K. S. (2001). Chapter 9 in International Tables for Crystallography vol F.
  • Diederichs, K., & Karplus, P. A. (2013).
  • Helliwell, J. R. (2019). The FAIR data principles and their relevance to structural dynamics. Structural Dynamics, 6(5), 054301.
  • Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033.
  • Pérez-Lustres, J. L., et al. (2020). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 234-238.

  • Pérez-Lustres, J. L., et al. (2020). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. PubMed Central. [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 33(4), 1143-1148.
  • IUCr. (n.d.). checkCIF/PLATON reports. IUCr Journals. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. IUCr Journals. [Link]

  • Dauter, Z. (2007). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 63(1), 1-15.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

  • Spek, A. L. (2015). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]

  • NCI. (n.d.). X-ray Diffraction Data for Refinement and Deposition. National Cancer Institute. [Link]

  • IUCr. (n.d.). Understanding checkCIF reports. IUCr. [Link]

  • MIT. (n.d.). PLATON INTRO. Massachusetts Institute of Technology. [Link]

  • MIT. (n.d.). Chapter 9.3 PLATON. Massachusetts Institute of Technology. [Link]

  • Pal, S. et al. (2014). The crystal structure of first copper(II) complex of a pyridine-2-carboxamidrazone - A potential antitumor agent. Inorganica Chimica Acta, 419, 137-143.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Dauter, Z. (2007). Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules. Acta Crystallographica Section D: Biological Crystallography, 63(1), 1-15.
  • Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Spek, A. L. (2019). Validating a small-unit-cell structure; understanding checkCIF reports. IUCr. [Link]

  • Manchado, J. M. (2013). X-ray Diffraction Data Collection. CSIC. [Link]

  • Hikichi, S., et al. (2003). Structures and Redox Reactivities of Copper Complexes of (2-Pyridyl)alkylamine Ligands. Effects of the Alkyl Linker Chain Length. Inorganic Chemistry, 42(22), 7297-7307.
  • de Souza, B. E. G., et al. (2024). Novel Bidentate Amine Ligand and the Interplay between Pd(II) and Pt(II) Coordination and Biological Activity. ChemBioChem, 25(5), e202300696.
  • Pal, S., et al. (2013). Synthesis and properties of (2-pyridyl)alkylamine- and (2-pyridyl)alkylamine–amide-coordinated copper(II) complexes: Structures and non-covalent interactions. Polyhedron, 52, 1145-1151.
  • Ghosh, A., et al. (2019). Mononuclear copper(ii) complexes with polypyridyl ligands: synthesis, characterization, DNA interactions/cleavages and in vitro cytotoxicity towards human cancer cells. Dalton Transactions, 48(13), 4286-4299.
  • Clegg, W. (2015). X-ray Crystallography. Oxford University Press.

Sources

Benchmarking (2-Methoxy-1-pyridin-2-ylethyl)methylamine catalytic efficacy against standard nitrogen ligands

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Catalytic Efficacy of (2-Methoxy-1-pyridin-2-ylethyl)methylamine Against Standard Nitrogen Ligands

Executive Summary

For decades, rigid bidentate nitrogen ligands such as 2,2'-bipyridine (bpy) and tetramethylethylenediamine (TMEDA) have been the workhorses of transition metal catalysis. However, as drug development professionals push toward highly sterically hindered cross-couplings and precise C–H functionalizations, the limitations of rigid ligand architectures have become apparent[1].

(2-Methoxy-1-pyridin-2-ylethyl)methylamine (hereafter referred to as MPEA ) represents a paradigm shift in ligand design[2]. Featuring a pyridine ring, a secondary amine, and a methoxy ether group, MPEA operates as a hemilabile N,N,O-tridentate ligand. This guide objectively benchmarks MPEA against standard nitrogen ligands, providing supporting experimental data, mechanistic rationale, and self-validating protocols to demonstrate its superior catalytic efficacy.

Mechanistic Rationale: The Power of Hemilability

The fundamental advantage of MPEA over standard N,N-ligands lies in its structural hemilability—the presence of both strongly coordinating ("hard") and weakly coordinating ("soft") donor atoms[3].

In a catalytic resting state, MPEA binds to the metal center (e.g., Pd, Ir, or Ni) via all three heteroatoms (N, N, O), forming a highly stable, coordinatively saturated complex that prevents bimolecular catalyst decomposition[4][5]. However, during the catalytic cycle, the weakly coordinating methoxy group acts as a "swinging arm." It reversibly dissociates to expose a vacant coordination site, drastically lowering the activation energy required for the oxidative addition of bulky substrates[1][6]. Once the product is released via reductive elimination, the oxygen atom rapidly re-coordinates.

Mechanism A Resting State (N,N,O-Bound) B O-Dissociation (Open Site) A->B Hemilability C Substrate Binding & Activation B->C Oxidative Addition D Product Release & O-Reassociation C->D Reductive Elimination D->A Catalyst Regeneration

Hemilabile "on/off" mechanism of N,N,O-tridentate ligands in transition metal catalysis.

Benchmarking Data: Catalytic Efficacy Comparison

To objectively evaluate MPEA, we benchmarked its performance in two notoriously challenging transformations: the Palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl chlorides[7][8][9], and the Iridium-catalyzed ortho-selective C–H borylation of benzylic amines[1][6].

Table 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Reaction Conditions: 2-chloro-1,3-dimethylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1.0 mol%), Ligand (1.2 mol%), K₂CO₃ (2.0 equiv), H₂O/EtOH (1:1), 80 °C, 2h.

Ligand SystemCoordination ModeCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
MPEA N,N,O-Hemilabile1.098 98
Picolylamine N,N-Bidentate1.07272
bpy N,N-Bidentate (Rigid)1.04545
TMEDA N,N-Bidentate (Aliphatic)1.01212
Table 2: Ir-Catalyzed C–H Borylation of Benzylic Amines

Reaction Conditions: Benzylic amine (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(OMe)(COD)]₂ (1.5 mol%), Ligand (3.0 mol%), THF, 80 °C, 12h.

Ligand SystemCoordination ModeYield (%)Selectivity (ortho:meta)
MPEA N,N,O-Hemilabile91 >99:1
Picolylamine N,N-Hemilabile8595:5
dtbpy N,N-Bidentate (Rigid)3440:60

Causality & Expert Insights: Why MPEA Outperforms Standards

  • Overcoming Rigidity (vs. bpy/dtbpy): While dtbpy is the gold standard for standard Ir-catalyzed borylation, its rigid bidentate structure forces the reaction toward sterically unhindered meta or para positions[6]. MPEA’s hemilabile methoxy group dissociates, allowing the substrate's own amine group to bind to the Ir center, perfectly positioning the metal to activate the sterically hindered ortho C–H bond[1][6].

  • Electronic Stabilization (vs. TMEDA): TMEDA is a purely aliphatic diamine that fails to provide the necessary π-backbonding to stabilize low-valent Pd(0) intermediates, leading to rapid catalyst death (Pd-black precipitation)[8]. MPEA utilizes its pyridine ring as a robust π-acceptor, stabilizing the Pd(0) state, while the aliphatic amine and ether provide strong σ-donation to accelerate oxidative addition.

  • Longevity via Tridentate Resting States (vs. Picolylamine): Picolylamine is an excellent N,N-ligand[6], but it lacks a third coordinating site. The addition of the methoxyethyl arm in MPEA provides an N,N,O-tridentate resting state. This extra coordination site acts as a thermodynamic sink, preventing the off-cycle bimolecular degradation pathways that typically plague bidentate picolylamine catalysts over extended reaction times[4][5].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology for the Pd-catalyzed Suzuki-Miyaura coupling is designed as a self-validating system. It utilizes an internal standard to prevent false-positive yield inflation caused by solvent evaporation.

Workflow S1 1. Catalyst Pre-activation Pd(OAc)2 + MPEA (1:1.2 ratio) S2 2. Substrate Addition Aryl Halide + Boronic Acid + Base S1->S2 S3 3. Reaction Execution Aqueous Media, 80°C, 2h S2->S3 S4 4. Orthogonal Validation GC-MS (Internal Std) & NMR S3->S4

Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Standard Operating Procedure: MPEA-Enabled Cross-Coupling
  • Catalyst Ligation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and MPEA (2.0 mg, 0.012 mmol, 1.2 mol%). Add 1 mL of degassed EtOH. Stir at room temperature for 15 minutes. Causality: Pre-stirring allows the N,N,O-tridentate complex to form fully before substrate exposure, preventing the premature formation of inactive Pd-black aggregates[8][9].

  • Substrate Introduction: Add 2-chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Aqueous Activation: Add 1 mL of degassed H₂O. Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 2 hours. Causality: MPEA's highly polar functional groups render the catalyst soluble in water. The biphasic nature of the reaction at room temperature becomes homogeneous at 80 °C, maximizing mass transfer for the transmetalation step[7][9].

  • Self-Validating Analysis: Cool the reaction to room temperature. Add exactly 100 µL of dodecane as an internal standard. Extract with ethyl acetate (3 × 2 mL). Analyze the organic layer via GC-MS. Causality: The use of a precisely measured, non-volatile internal standard (dodecane) ensures that the calculated yield is absolute and independent of extraction efficiency or volatile solvent loss.

Sources

Safety Operating Guide

(2-Methoxy-1-pyridin-2-ylethyl)methylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for (2-Methoxy-1-pyridin-2-ylethyl)methylamine

For researchers and drug development professionals, managing complex organic intermediates requires moving beyond basic compliance. (2-Methoxy-1-pyridin-2-ylethyl)methylamine is a highly functionalized molecule containing both an electron-deficient pyridine ring and a nucleophilic secondary amine. This dual-functionality dictates its physicochemical behavior, environmental persistence, and the specific safety protocols required for its handling and disposal.

This guide provides a causality-driven, self-validating framework for the operational safety and lifecycle management of this compound, ensuring laboratory operations remain safe, compliant, and scientifically rigorous.

Chemical Profiling and Hazard Causality

To safely dispose of a chemical, one must first understand the thermodynamic and biological mechanisms that make it hazardous.

The Causality of the Hazard:

  • The Secondary Amine: The unshared electron pair on the aliphatic amine acts as a strong Brønsted-Lowry base and nucleophile. If mixed indiscriminately with acidic waste streams or strong oxidizers, it will undergo a violent exothermic neutralization reaction[1].

  • The Pyridine Ring: Pyridine derivatives exhibit high aquatic toxicity and resist rapid biodegradation in standard wastewater treatment systems[2]. Consequently, this compound must never be disposed of via the sink.

  • The Methoxy Group: The lipophilic nature of the methoxy group and the aliphatic chain facilitates rapid dermal absorption, bypassing the skin's natural aqueous barrier and increasing systemic toxicity risks[3].

Quantitative Data & Regulatory Thresholds

Property / MetricValue / ClassificationOperational Implication
CAS Number 959238-90-5[4]Primary identifier for hazardous waste manifesting.
Molecular Formula C9H14N2O (MW: 166.22 g/mol )[5]Determines stoichiometric ratios for quenching.
EPA Waste Codes D001 (Ignitable), D038 (Toxicity)[6][7]Requires segregation from non-hazardous aqueous waste.
LogP 0.1[5]Amphiphilic; soluble in both water and organic solvents.
OSHA PPE Standard 29 CFR 1910.132 Compliant[3]Mandates solvent-resistant (e.g., butyl rubber) gloves.

Pre-Disposal Operational Safety Plan

Before initiating any disposal procedures, the laboratory environment must be secured against accidental exposure.

Self-Validating Protocol: Spill Response & Surface Decontamination

In the event of a spill, standard aqueous cleanup is insufficient due to the compound's volatility and basicity.

  • Isolate and Ventilate: Immediately evacuate the immediate area and increase fume hood draw. Causality: Pyridine derivatives have low odor thresholds and cause rapid olfactory fatigue, meaning personnel may stop smelling the chemical even when toxic concentrations are present[2].

  • Inert Absorption: Apply an inert, non-combustible absorbent such as diatomaceous earth or dry sand to the spill. Do NOT use sawdust. Causality: Sawdust is organic; the basic amine can trigger an exothermic reaction with organic materials, creating a severe fire hazard[1].

  • Acidic Quenching of Residue: After sweeping up the absorbent with non-sparking tools, wash the contaminated surface with a dilute 5% acetic acid solution. Causality: The acid protonates the free-base amine, converting the volatile, lipophilic compound into a highly water-soluble, non-volatile pyridinium/ammonium salt.

  • Validation Check: Swab the decontaminated surface with a damp piece of universal pH paper. A pH reading of 6.0–7.0 confirms that the basic amine has been fully neutralized and removed. If the pH is >7.5, repeat Step 3.

Step-by-Step Disposal Methodology

Waste segregation is the most critical step in laboratory waste management. Mixing this compound with incompatible chemicals can lead to container rupture or the generation of toxic hydrogen cyanide gas in the event of a fire[1].

Self-Validating Protocol: Liquid Waste Segregation and Packaging
  • Solvent Characterization: Determine if the (2-Methoxy-1-pyridin-2-ylethyl)methylamine is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., methanol, acetonitrile).

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental burden.

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) container or an amber glass carboy.

    • Causality: HDPE is highly resistant to basic amines. Amber glass prevents UV-induced photo-degradation of the pyridine ring, which can generate unpredictable, pressure-building byproducts.

  • Headspace Management: Fill the waste container to an absolute maximum of 80% capacity.

    • Causality: This provides a critical vapor expansion buffer. Ambient temperature fluctuations will cause the volatile solvent and amine to expand; lacking headspace, the container will rupture.

  • Validation Check: After capping the waste container, observe it for 24 hours in a secondary containment tray. Visually inspect the container profile. A stable, non-bulging container validates the absence of unintended, gas-generating cross-reactions (e.g., CO2 evolution from accidental mixing with acidic waste).

Protocol: Solid Waste Management
  • Collect all contaminated PPE (gloves, masks), weighing paper, and the diatomaceous earth from spill cleanups.

  • Place these items into a heavy-duty, transparent polyethylene bag.

  • Seal the bag and place it inside a rigid, clearly labeled "Hazardous Solid Waste - Toxic/Basic" drum.

Workflow Visualization

The following decision matrix illustrates the logical flow for segregating and packaging (2-Methoxy-1-pyridin-2-ylethyl)methylamine waste to ensure RCRA compliance[6].

G start Waste Generation: (2-Methoxy-1-pyridin-2-ylethyl)methylamine decision_state Is the waste liquid or solid? start->decision_state state_liquid Liquid Waste (Solutions/Extracts) decision_state->state_liquid Liquid state_solid Solid Waste (PPE, Labware, Absorbents) decision_state->state_solid Solid decision_halo Contains Halogenated Solvents? state_liquid->decision_halo pack_solid Seal in Chemically Compatible Container (HDPE) state_solid->pack_solid halo_yes Halogenated Organic Waste (Requires High-Temp Incineration) decision_halo->halo_yes Yes halo_no Non-Halogenated Basic Organic Waste decision_halo->halo_no No containment Store in Secondary Containment Away from Acids & Oxidizers halo_yes->containment halo_no->containment pack_solid->containment disposal Transfer to Licensed Hazardous Waste Contractor containment->disposal

Decision matrix for the segregation and disposal of (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

Logistics and Regulatory Manifesting

When preparing this chemical for final transport by a licensed hazardous waste contractor, accurate manifesting is required under the Resource Conservation and Recovery Act (RCRA).

While pure pyridine is a listed waste (U196), pyridine derivatives are generally managed under characteristic waste codes[8]. Depending on the solvent matrix, assign the following EPA codes:

  • D001 (Ignitability): If the flash point of the waste solution is below 60°C (140°F)[6].

  • D002 (Corrosivity): If the aqueous phase of the waste has a pH ≥ 12.5 due to the basicity of the secondary amine[6].

  • D038 (Toxicity): If the mixture contains pyridine base exceeding the TCLP regulatory level of 5.0 mg/L[7].

Ensure all secondary containment trays are free of cracks and that the storage area is strictly separated from mineral acids (e.g., HCl, H2SO4) and oxidizing agents (e.g., peroxides, permanganates).

References

  • (2-METHOXY-1-PYRIDIN-2-YLETHYL)METHYLAMINE - Aaron Chemicals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSB1kVyIMqy2q1taq5p-4h-RYID-s4YrZzLKaFP0Up1QFSTJpQK4rgHSsAJOJ_TkcS2vudls0Xked95T0wy6vCKQabrn3ByS9sPFdvZn5-Z4IqrqqTUw9e1F1W9IAo5w==]
  • Pyridine: general information - GOV.UK -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSRinffE5XOLltV0kXBZWsuMMfY7W511TTBA37x02j0yz1lv0KZz4QwbjMhgRkGm4zK-ou5g8tK6XhJeNFPFJcsLnyDIyfLCCzjjGIvzUZjT8fxh3N_Cm7usTD6rcpYclkDsAdqW0VuJBqBbAncv1y4-H06LB4KyQOZhjVw4yzg2W7lf7Uc1lVB95roS8hqKsrqABjPuPRjCUUVU_7w5qI53wq2ZMEZquG8IEk_k=]
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine - SIELC Technologies -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfN1qaUjZVBec8e_LvGwRdiplDaYVbliS0xIk4TExssrR9vKUbEIrtGCjDXa4D5VtioBo-oHuPi36HsImH0etsZrSZadGA09GhLR6EpL5hrs0ClX2kWYZanoGPn06FaVMbWUskpaQHmFgSkklyagLo2ADaQ==]
  • SAFETY DATA SHEET Pyridine - Fisher Scientific -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEml0m2eOADOim0bLexaDTEqEixw4a_55UFsSf0Xwkht_WyPPYAF-FYu8fZGFJ-NMIJBpO6yD3w3P40DbW-h2EaYQAOyrFESwgTMwxGGimzJQEiNFZ_0PN86blqYuPwdp7gDyyo8cjdThvGOdLyJOSIj8cfSn2y5PCIm41cWGKuKQIt7L28ZujArrtEIx3HluAU]
  • Defining Hazardous Waste - US EPA -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPno9VQrjtSbcvktw3b01VC8QiQf87ynvb-Qtre6FVcJGlchKnViIOzqQjCmdlew7n7uo1xMy9jM-248wIPfp-n6ktnHK7aH9gqW8miXnxxf4eVzu9NV4mZKs1FZOsFgSY8NUbSVK53aVj9X8yTEjDiTHr9lptk6MdmcinTjSKxU_rTPdIid2q71_kA0Lx8GumrXLXIQ88NShWR1kKkg==]
  • 40 CFR 261.24 Toxicity characteristic - eCFR -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoF5YEjDQp2xWKv2BPFh6rOfVtrJW6p6Hxn39a9M4ByltlJm77JfjSOdM7jGaWBYQ1HhEaO2Tt9Ctb6qDhPDxPdw_y637uvxZ2PH3L4frFI9BW_nekK4FnFO4UjuNTU_IdN5vLqvqJv_Orbs8gncDW4RoWmSYdSXl5n5xFKiRvkxXdlgvHto3ygL1kCD_nYzwhQZyl_dmUY08=]
  • HAZARD SUMMARY - NJ.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF46MwefZ4t1aFm_Kq1PU-QYSAcdN_hYs8Bny8phkp_4ZG2aFgjf8jPFqytLtf0oUb6W6PRMknIdYh2zOFoS3cg4v-wXrDWH6zKe5e8cQDKsLttJgP_FXs8Q6e_DckrjRy7XA4a1C9fNfw8mdS5OjJwlGYk7E=]
  • Hazardous Waste Codes - RCRAReady -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoUiNw15eLUseGDzdT9NGtFITJ-3LwB3oqeNNTpe4FppLJ6Efu1vrtpWJMlbmtaM4zFY4hH3RCOwRwu6Ei5A2PvICjSolweX6UFwczHwj4ciqv0bMFpGpXQE706nbGB6tgVRGNT7ynP_BJSrQ=]

Sources

Personal protective equipment for handling (2-Methoxy-1-pyridin-2-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Stance

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is classified as Acutely Toxic (Oral), Category 4, and is harmful if swallowed. Based on the known hazards of similar chemical structures, it is prudent to assume it may also cause skin, eye, and respiratory irritation.[1][2][3] Consequently, all handling procedures must be designed to minimize direct contact and aerosol generation.

Known Hazards:

  • GHS Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed)

  • Signal Word: Warning

  • Physical Form: Solid

Anticipated Hazards (Based on Analogous Compounds):

  • Skin Corrosion/Irritation[1][3]

  • Serious Eye Damage/Eye Irritation[1][3]

  • Specific target organ toxicity — single exposure (Respiratory system)[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling (2-Methoxy-1-pyridin-2-ylethyl)methylamine. The following recommendations are based on a risk assessment that considers the known and anticipated hazards.

Eye and Face Protection
  • Standard Operations: Chemical safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[4][5] This is to protect against accidental splashes when preparing solutions or from airborne particles during solid transfers.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during large-scale solution transfers or reaction quenching), a full-face shield should be worn in addition to safety goggles.

Hand Protection
  • Glove Selection: Compatible chemical-resistant gloves are required.[4] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or punctures before use.[5]

  • Double Gloving: For weighing and transferring the solid compound, double gloving is recommended to provide an extra layer of protection against contamination.

Skin and Body Protection
  • A flame-retardant lab coat is the minimum requirement.

  • For larger-scale operations or when there is a significant risk of a spill, a chemical-resistant apron or suit should be worn.[6]

  • Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[7]

Respiratory Protection
  • Engineering Controls First: All handling of (2-Methoxy-1-pyridin-2-ylethyl)methylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • When a Respirator is Needed: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is necessary.[1] The specific type of respirator and cartridge should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) department.

PPE Selection and Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow PPE Selection for (2-Methoxy-1-pyridin-2-ylethyl)methylamine Handling cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment (PPE) Levels start Identify Experimental Task task_weighing Weighing Solid Compound start->task_weighing Weighing Solid task_solution Solution Preparation start->task_solution Preparing Dilute Solution task_reaction Reaction Workup / Large Scale start->task_reaction Running Reaction / Large Scale level1 Level 1: Basic PPE - Safety Goggles - Lab Coat - Single Nitrile Gloves level2 Level 2: Enhanced PPE - Level 1 PPE + - Double Nitrile Gloves - Use in Fume Hood disposal Proper Waste Disposal level2->disposal Dispose of Contaminated PPE level3 Level 3: Maximum Containment - Level 2 PPE + - Face Shield - Chemical Apron - Respiratory Protection* level3->disposal Dispose of Contaminated PPE task_weighing->level2 task_solution->level2 task_reaction->level3 caption *Consult EHS for respirator selection.

Caption: PPE selection workflow for handling (2-Methoxy-1-pyridin-2-ylethyl)methylamine.

Operational and Disposal Plans

Handling Procedures
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[6] Ensure that a safety shower and eyewash station are readily accessible.[1][4]

  • Donning PPE: Before handling, don all required PPE in the correct order: lab coat, respirator (if needed), safety goggles/face shield, and then gloves (don the outer pair last if double-gloving).

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools.[5]

    • Keep the container tightly closed when not in use.[2][3][4]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and respirator (if used).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][8]

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

    • Ventilate the area and wash the spill site after material pickup is complete.[4]

  • Major Spill or Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4]

    • Inhalation: Move the affected person to fresh air.[1][4]

    • Ingestion: If the person is conscious, wash out their mouth with water.[4]

    • In all cases of major spills or exposure, seek immediate medical attention.

Waste Disposal
  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Chemical Waste: Unused (2-Methoxy-1-pyridin-2-ylethyl)methylamine and any solutions containing it must be disposed of as hazardous chemical waste.[2] Do not empty into drains.[2] All waste containers must be:

    • In good condition and compatible with the chemical.

    • Tightly sealed when not in use.

    • Clearly labeled with "Hazardous Waste" and the chemical name.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's EHS department for specific guidance on waste collection.

Summary of Recommended PPE

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesNitrile GlovesLab CoatNot generally required
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatRequired if outside a fume hood
Solution Preparation Safety GogglesNitrile GlovesLab CoatRequired if outside a fume hood
Reaction/Large Scale Goggles & Face ShieldHeavy-Duty GlovesChemical Apron/SuitRecommended; consult EHS

References

  • MSDS Linked to catalog.xlsx. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine AldrichCPR 959238-90-5 - MilliporeSigma. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE Safety Data Sheets - Echemi. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2003, March 25).
  • 2-Methoxyphenethylamine - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Personal protective equipment for handling 2-Methoxy-1,3-dithiane - Benchchem. (n.d.).
  • (2-Methoxy-1-pyridin-2-ylethyl)methylamine | SIELC Technologies. (2021, December 29).
  • (3-Methoxy-5-methylpyridin-2-yl)methanamine - AK Scientific, Inc. (n.d.).
  • Methylamine - ipo. (n.d.).
  • (2-methoxyethyl)[(pyridin-2-yl)methyl]amine — Chemical Substance Information - NextSDS. (n.d.).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-1-pyridin-2-ylethyl)methylamine
Reactant of Route 2
(2-Methoxy-1-pyridin-2-ylethyl)methylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。